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  • Product: 2,4-Dimethoxy-5-methylpyridine
  • CAS: 1227574-94-8

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 2,4-Dimethoxy-5-methylpyridine Derivatives

The following technical guide details the therapeutic potential and medicinal chemistry applications of 2,4-Dimethoxy-5-methylpyridine (CAS 18677-43-5) . This analysis focuses on its role as a high-value pharmacophore pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential and medicinal chemistry applications of 2,4-Dimethoxy-5-methylpyridine (CAS 18677-43-5) . This analysis focuses on its role as a high-value pharmacophore precursor, specifically in the development of proton pump inhibitors (PPIs) and kinase-targeted anti-inflammatory agents.

Executive Summary

2,4-Dimethoxy-5-methylpyridine is a specialized heterocyclic intermediate that serves as a critical scaffold in medicinal chemistry.[1] Unlike simple pyridines, the 2,4-dimethoxy substitution pattern offers unique electronic properties that facilitate regioselective functionalization. This guide explores its utility in synthesizing H+/K+-ATPase inhibitors (PPIs) and its emerging role in designing kinase inhibitors for autoimmune disorders. The compound’s ability to undergo selective hydrolysis and N-oxidation makes it a "privileged structure" for generating diverse bioactive libraries.

Chemical Architecture & Pharmacophore Logic

Structural Advantages

The therapeutic value of 2,4-Dimethoxy-5-methylpyridine lies in its "masked" reactivity.

  • Electronic Modulation: The two methoxy groups are strong electron donors, increasing the electron density of the pyridine ring. This facilitates electrophilic aromatic substitution at the C-3 position (if unoccupied) or N-oxidation.

  • Regioselective Hydrolysis: A key feature is the ability to selectively hydrolyze the methoxy groups. Acidic hydrolysis typically targets the 4-methoxy group to yield 4-pyridones , while basic conditions or specific nucleophiles can target the 2-methoxy group. This allows the scaffold to serve as a precursor for both pyridin-2-ones and pyridin-4-ones, which are core motifs in analgesic and antifungal drugs.

  • Lipophilicity Tuning: The 5-methyl group provides steric bulk and enhances lipophilicity (logP), improving the membrane permeability of derived drug candidates.

Mechanism of Action (Precursor Role)

In drug development, this scaffold is primarily utilized to construct the "pyridine tail" of proton pump inhibitors. The mechanism involves:

  • N-Oxidation: Conversion to the N-oxide to activate the C-2 position.

  • Rearrangement: Conversion of the 2-methoxy group or adjacent C-H to a chloromethyl group (via Boekelheide rearrangement or similar protocols).

  • Coupling: Nucleophilic attack by a benzimidazole thiol to form the sulfoxide core of PPIs (e.g., analogs of Pantoprazole or Rabeprazole).

Therapeutic Applications

Gastroenterology: H+/K+ ATPase Inhibition

The most established application of dimethoxy-methyl-pyridines is in the synthesis of Proton Pump Inhibitors (PPIs) .

  • Target: The gastric H+/K+ ATPase enzyme.

  • SAR Logic: The pyridine ring of PPIs requires electron-donating groups (like methoxy) to increase the pKa of the pyridine nitrogen. This is crucial for the drug's accumulation in the acidic secretory canaliculi of parietal cells, where it is activated.

  • Relevance: 2,4-Dimethoxy-5-methylpyridine is a structural analog to the pyridine rings found in Omeprazole (4-methoxy-3,5-dimethyl) and Pantoprazole (3,4-dimethoxy). Derivatives of this scaffold are explored to fine-tune the activation pH and stability of next-generation acid suppressants.

Oncology & Inflammation: Kinase Inhibition

Recent medicinal chemistry efforts have expanded the use of this scaffold into kinase inhibition, specifically targeting p38 MAPK and EGFR pathways.

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

  • Anti-inflammatory Potential: Derivatives where the 4-methoxy group is replaced by an amine (via S_NAr) have shown potential as TNF-alpha inhibitors , useful in treating rheumatoid arthritis and analgesic conditions.

  • Data Point: Research indicates that 2,4-diarylquinoline derivatives (synthesized from related methoxy-methyl precursors) exhibit significant anti-proliferative activity against cancer cell lines.

Experimental Protocols

Protocol A: Synthesis of 2,4-Dimethoxy-5-methylpyridine N-oxide

Rationale: N-oxidation is the critical first step to activate the ring for further functionalization.

Reagents:

  • Substrate: 2,4-Dimethoxy-5-methylpyridine (1.0 eq)

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq)

  • Solvent: Dichloromethane (DCM)

  • Quench: 10% Sodium Sulfite solution

Methodology:

  • Dissolution: Dissolve 10 mmol of 2,4-Dimethoxy-5-methylpyridine in 50 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add m-CPBA (12 mmol) portion-wise over 20 minutes to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The N-oxide is significantly more polar.

  • Workup: Wash the organic layer with 10% Na2SO3 (2 x 20 mL) to destroy excess peroxide, followed by saturated NaHCO3 (2 x 20 mL).

  • Isolation: Dry over MgSO4, filter, and concentrate in vacuo.

  • Validation: 1H NMR should show a downfield shift of the ortho-protons (C-6 H) due to the N-oxide effect.

Protocol B: Regioselective Hydrolysis to 4-Pyridone

Rationale: Converting the 4-methoxy group to a carbonyl creates a Michael acceptor moiety often seen in viral inhibitors.

Methodology:

  • Reflux 2,4-Dimethoxy-5-methylpyridine in 2N HCl for 6 hours.

  • The 4-methoxy group is kinetically favored for hydrolysis under aqueous acidic conditions due to the para-position resonance stabilization.

  • Neutralize with NaOH to precipitate the 2-methoxy-5-methyl-4-pyridone.

Data Visualization: Synthesis & Application Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Core 2,4-Dimethoxy- 5-methylpyridine (CAS 18677-43-5) NOxide N-Oxide Intermediate Core->NOxide m-CPBA Oxidation Pyridone 2-Methoxy- 5-methyl-4-pyridone Core->Pyridone Acidic Hydrolysis Agro Fungicides (Agrochemicals) Core->Agro Direct Formulation Chloromethyl 2-Chloromethyl Derivative NOxide->Chloromethyl Boekelheide Rearrangement PPI Proton Pump Inhibitors (Acid Suppression) Chloromethyl->PPI + Benzimidazole Thiol Kinase p38 MAPK Inhibitors (Anti-Inflammatory) Pyridone->Kinase N-Alkylation & SAR Optimization

Figure 1: Divergent synthetic pathways for 2,4-Dimethoxy-5-methylpyridine, highlighting its role as a precursor for PPIs, kinase inhibitors, and agrochemicals.

Comparison of Pyridine Scaffolds in PPIs

Drug ClassPyridine Scaffold StructureKey SubstituentsTherapeutic Focus
Omeprazole 2,3,5-Trisubstituted4-methoxy, 3,5-dimethylGastric Ulcer / GERD
Pantoprazole 2,3,4-Trisubstituted3,4-dimethoxyGERD (High Stability)
Novel Analog 2,4-Dimethoxy-5-methyl 2,4-dimethoxy, 5-methyl Next-Gen Acid Suppression
Rabeprazole 2,3,4-Trisubstituted3-methyl, 4-(3-methoxypropoxy)Fast Onset GERD

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 817731, 2,4-Dimethoxypyridine. Retrieved February 4, 2026, from [Link]

  • Grivsky, E. M., et al. (1980).[2] Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. (Contextual grounding for pyridine-based antifolates). Retrieved February 4, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the pKa and Basicity of 2,4-Dimethoxy-5-methylpyridine

This guide provides a comprehensive analysis of the basicity and pKa of 2,4-dimethoxy-5-methylpyridine, a substituted heterocyclic amine of interest to researchers and professionals in drug development and chemical synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the basicity and pKa of 2,4-dimethoxy-5-methylpyridine, a substituted heterocyclic amine of interest to researchers and professionals in drug development and chemical synthesis. We will explore the electronic and steric factors governing its basicity, outline experimental and computational methods for pKa determination, and discuss its implications in synthetic chemistry.

The Fundamental Basicity of the Pyridine Nucleus

Pyridine is a weakly basic aromatic heterocycle with a pKa of approximately 5.2 for its conjugate acid, the pyridinium ion. The basicity arises from the lone pair of electrons on the nitrogen atom, which is not part of the aromatic π-system and is thus available to accept a proton. The hybridization of the nitrogen orbital containing the lone pair also influences basicity; in pyridine, the nitrogen is sp² hybridized, resulting in lower basicity compared to a more electron-rich sp³ hybridized nitrogen in piperidine (pKa ≈ 11).

The basicity of the pyridine ring can be modulated by the introduction of substituents. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, thereby increasing its basicity (and the pKa of the conjugate acid). Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the nitrogen, leading to lower basicity.

Substituent Effects on the Basicity of 2,4-Dimethoxy-5-methylpyridine

The basicity of 2,4-dimethoxy-5-methylpyridine is significantly influenced by its three substituents: two methoxy groups at positions 2 and 4, and a methyl group at position 5. All three are generally considered electron-donating groups.

  • Methyl Group (at C5): The methyl group is a weak electron-donating group through an inductive effect (+I), pushing electron density towards the ring and increasing the basicity of the nitrogen.

  • Methoxy Groups (at C2 and C4): Methoxy groups exhibit a dual electronic effect: a -I inductive effect due to the electronegativity of the oxygen atom, and a strong +M (mesomeric or resonance) effect due to the lone pairs on the oxygen atom. The resonance effect, which donates electron density to the ring, is generally dominant. When located at the ortho (2) and para (4) positions, the methoxy groups can effectively delocalize electron density into the ring, including towards the nitrogen atom, thereby increasing its basicity.

The cumulative effect of these three electron-donating groups is expected to make 2,4-dimethoxy-5-methylpyridine significantly more basic than unsubstituted pyridine.

Comparative Basicity of Substituted Pyridines
CompoundSubstituentsExpected Effect on BasicityReference pKa (approximate)
PyridineNoneBaseline5.2
2-MethylpyridineOne +I groupIncrease5.97
4-MethylpyridineOne +I groupIncrease6.02
4-MethoxypyridineOne +M, -I groupSignificant Increase6.62
2,4-Dimethoxy-5-methylpyridine Two +M, -I groups; One +I groupStrong Increase> 6.62 (Predicted)

Note: Reference pKa values are from various sources for general comparison and may have been determined under different conditions.

Experimental Determination of pKa

The pKa of 2,4-dimethoxy-5-methylpyridine can be precisely determined using several analytical techniques. NMR spectroscopy is a particularly powerful method.

Protocol: pKa Determination by ¹H NMR Spectroscopy

This protocol is adapted from established methods for determining the dissociation constants of heterocyclic bases.

Objective: To determine the pKa of 2,4-dimethoxy-5-methylpyridine by monitoring the chemical shifts of its aromatic protons as a function of pH.

Principle: The chemical shifts of the protons on the pyridine ring are sensitive to the protonation state of the nitrogen atom. As the pH of the solution is varied, the equilibrium between the neutral pyridine (B) and its protonated form (BH⁺) shifts. This results in a change in the observed chemical shifts of the ring protons. By plotting the chemical shift of a specific proton against the pH, a titration curve is generated from which the pKa can be determined.

Materials:

  • 2,4-Dimethoxy-5-methylpyridine

  • Deuterium oxide (D₂O)

  • Standardized solutions of DCl in D₂O (e.g., 1.0 M and 0.1 M)

  • Standardized solutions of NaOD in D₂O (e.g., 1.0 M and 0.1 M)

  • NMR tubes

  • pH meter calibrated for D₂O

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of 2,4-dimethoxy-5-methylpyridine in D₂O in an NMR tube.

  • Initial Spectrum: Record the ¹H NMR spectrum of the initial solution and measure the pH (or pD).

  • Titration: Adjust the pH of the solution by adding small aliquots of the standardized DCl or NaOD solutions.

  • Data Collection: After each addition, thoroughly mix the solution, measure the pH, and record the ¹H NMR spectrum.

  • Repeat: Continue this process over a wide pH range, ensuring sufficient data points are collected around the expected pKa.

  • Data Analysis:

    • Identify a well-resolved proton on the pyridine ring whose chemical shift changes significantly upon protonation.

    • Plot the chemical shift (δ) of this proton as a function of pH.

    • The pKa is the pH at the inflection point of the resulting sigmoidal curve. This can be determined graphically or by using a non-linear regression analysis.

Self-Validation: The consistency of the pKa value determined from different protons on the ring can serve as an internal validation of the experimental results.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration pH Titration & NMR Measurement cluster_analysis Data Analysis prep Dissolve Pyridine Derivative in D₂O measure_initial Measure Initial pH & Record ¹H NMR Spectrum prep->measure_initial add_acid_base Add Aliquot of DCl or NaOD measure_initial->add_acid_base measure_nmr Measure New pH & Record ¹H NMR Spectrum add_acid_base->measure_nmr loop_decision pH Range Covered? measure_nmr->loop_decision loop_decision->add_acid_base No plot_data Plot Chemical Shift (δ) vs. pH loop_decision->plot_data Yes determine_pka Determine pKa at Inflection Point plot_data->determine_pka

Caption: Workflow for pKa determination using NMR spectroscopy.

Computational pKa Prediction

In the absence of experimental data, computational methods can provide a reliable estimate of the pKa. These methods typically involve calculating the Gibbs free energy change for the deprotonation of the conjugate acid in the gas phase and in solution.

Methodology: Thermodynamic Cycle for pKa Calculation

A common approach involves using a thermodynamic cycle that breaks down the deprotonation process in solution into steps that can be calculated more accurately.

Thermodynamic_Cycle BH_gas BH⁺ (gas) B_gas B (gas) BH_gas->B_gas ΔG°gas(deprot) BH_solv BH⁺ (solv) BH_gas->BH_solv ΔG°solv(BH⁺) H_gas H⁺ (gas) B_solv B (solv) B_gas->B_solv ΔG°solv(B) H_solv H⁺ (solv) H_gas->H_solv ΔG°solv(H⁺) BH_solv->B_solv ΔG°solv(deprot)

Caption: Thermodynamic cycle for pKa calculation.

The pKa can then be calculated using the following equation:

pKa = (ΔG°solv(deprot)) / (2.303 * RT)

Where:

  • ΔG°solv(deprot) is the Gibbs free energy of deprotonation in solution.

  • R is the ideal gas constant.

  • T is the temperature in Kelvin.

The individual Gibbs free energy terms are calculated using quantum mechanical methods (like Density Functional Theory, DFT) and a solvation model (like the Polarizable Continuum Model, PCM).

Implications for Synthesis and Drug Development

The enhanced basicity of 2,4-dimethoxy-5-methylpyridine has several important consequences:

  • Nucleophilicity: The increased electron density on the nitrogen makes it a more potent nucleophile. This can influence its reactivity in alkylation and acylation reactions.

  • Catalysis: As a stronger base, it can be a more effective catalyst in reactions that require proton abstraction.

  • Salt Formation: Its higher basicity facilitates the formation of stable salts with a wider range of acids, which is a critical consideration in drug formulation for improving solubility and bioavailability.

  • Physiological pH Behavior: A higher pKa means that at physiological pH (around 7.4), a larger proportion of the molecule will exist in its protonated, charged form. This has significant implications for its ability to cross cell membranes and interact with biological targets.

Conclusion

2,4-Dimethoxy-5-methylpyridine is predicted to be a significantly stronger base than unsubstituted pyridine due to the combined electron-donating effects of its two methoxy and one methyl substituents. Its pKa, which can be accurately determined experimentally by NMR spectroscopy or estimated through computational methods, is a critical parameter that governs its reactivity, utility in chemical synthesis, and its pharmacokinetic and pharmacodynamic properties in drug development. This guide provides the foundational knowledge and practical protocols for researchers and scientists to effectively characterize and utilize this important heterocyclic compound.

References

  • Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd. Retrieved February 4, 2026, from [Link]

  • Heterocyclic Amines. (2020, August 11). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • 5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • Casanovas, J., et al. (2006). Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. Physical Chemistry Chemical Physics, 8(3), 359-367.
  • Kütt, A., et al. (2016). A Comprehensive Ranking of the Acidity of Different Classes of Neutral Brønsted Acids in Acetonitrile.
  • Klan, P., et al. (2000). Photochemistry of 2-alkoxy- and 2,4-dialkoxypyridines. Journal of Photochemistry and Photobiology A: Chemistry, 134(1-2), 37-46.
  • Garlyauskayte, R. Y., & Yagupolskii, L. M. (2003). 2,4-Dimethoxy-5-methylpyridine. Molbank, 2003(2), M311.
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012).
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2020). Molecules, 25(21), 5178.
  • Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Inter
  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2019). The Journal of Physical Chemistry A, 124(1), 168-177.
Foundational

Topic: Sourcing and Validation of High-Purity 2,4-Dimethoxy-5-methylpyridine for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide synthesizes field-proven methodologies with established analytical principles to e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven methodologies with established analytical principles to empower researchers in procuring and validating 2,4-Dimethoxy-5-methylpyridine, a critical heterocyclic building block. The reliability of preclinical data is directly contingent on the purity and characterization of such starting materials. This document provides a comprehensive framework for sourcing, in-house purification, and definitive analytical validation.

Strategic Importance and Sourcing Challenges

2,4-Dimethoxy-5-methylpyridine is a substituted pyridine scaffold of significant interest in medicinal chemistry. Its unique arrangement of electron-donating methoxy groups and a nucleophilic nitrogen atom makes it a versatile intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3][4] The primary challenge in sourcing this reagent is not its availability, but the variability in purity and the presence of structurally similar impurities that can confound experimental outcomes.

Common synthetic routes may result in impurities such as regioisomers (e.g., 2,6-dimethoxy isomers), partially methylated precursors, or residual starting materials. Therefore, relying solely on a supplier's Certificate of Analysis (CoA) without independent verification is a significant risk to research integrity.

Initial Procurement and Preliminary Quality Assessment

A robust sourcing strategy begins with diligent supplier vetting. Prioritize manufacturers who provide comprehensive CoAs detailing the methods used for purity assessment (e.g., HPLC, GC, NMR) and the limits of detection for known impurities.

Upon receipt of a commercial batch, a two-step preliminary assessment is a cost-effective method to quickly identify potentially substandard material.

Thin-Layer Chromatography (TLC) for Rapid Impurity Profiling

TLC offers a rapid, qualitative snapshot of the sample's complexity. The presence of multiple spots suggests impurities.[5]

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Prepare a concentrated solution of the compound in a suitable solvent like dichloromethane or ethyl acetate (~10 mg/mL).

  • Mobile Phase Selection: A common starting eluent system is a mixture of a non-polar and a polar solvent. Begin with a 7:3 mixture of Hexane:Ethyl Acetate. The polarity can be adjusted to achieve optimal separation (Rf value of the main spot between 0.3-0.5).

  • Spotting: Apply a small spot of the solution to the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase vapor.[5]

  • Visualization: After the solvent front nears the top, remove the plate and visualize the spots under a UV lamp (254 nm).[5] The presence of a single, well-defined spot is an indicator of high purity.

Melting Point Analysis

A sharp melting point range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities tend to depress and broaden the melting point range. Compare the experimental value to the literature value as a benchmark.

Parameter Indication Causality
Sharp Melting Range (<2°C) High PurityThe ordered crystal lattice of a pure compound requires a specific amount of energy to transition to the liquid phase.
Broad/Depressed Melting Range Presence of ImpuritiesImpurities disrupt the crystal lattice, requiring less energy to overcome intermolecular forces, resulting in a lower and broader melting range.

In-House Purification for Achieving >99.5% Purity

For many applications, especially in drug discovery, the purity of commercial-grade material is insufficient. The following workflow and protocols are designed to upgrade the material to a standard suitable for sensitive biological assays and synthetic applications.

Purification Strategy Workflow

The choice of purification method depends on the nature of the impurities identified during the initial assessment and the required final purity.

PurificationWorkflow Start Received Commercial Batch TLC TLC & Melting Point Analysis Start->TLC Decision1 Purity Acceptable? TLC->Decision1 Decision2 Impurities Baseline or Closely Eluting? Decision1->Decision2 No FinalQC Definitive Purity Analysis (HPLC, GC-MS, NMR) Decision1->FinalQC Yes Recrystallize Recrystallization Recrystallize->FinalQC Column Column Chromatography Column->FinalQC Decision2->Recrystallize Baseline Impurities Decision2->Column Close Rf Impurities Store Store Under Inert Atmosphere FinalQC->Store

Caption: Decision workflow for purification strategy.

Protocol: Recrystallization

Recrystallization is highly effective for removing small amounts of impurities that have different solubility profiles from the main compound.

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Test small batches with solvents like isopropanol, ethanol, ethyl acetate, or hexane/ethyl acetate mixtures.[6] A mixture of dichloromethane and methanol has been used for crystallizing similar structures.[7]

  • Dissolution: In a flask, add a minimal amount of hot solvent to the crude material until it fully dissolves.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal or any insoluble impurities. This step prevents premature crystallization.[6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximal yield, subsequently place the flask in an ice bath.[6]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol: Silica Gel Column Chromatography

This technique is indispensable for separating impurities with similar polarity to the desired compound.[8][9]

  • Eluent Selection: Based on the initial TLC analysis, select a solvent system that provides good separation (ΔRf > 0.2) between the product and impurities.[6] A common choice for pyridine derivatives is a gradient of ethyl acetate in petroleum ether or hexane.[8][10]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the eluent polarity if necessary to move the desired compound down the column.[9]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Handling and Storage

Substituted pyridines can be hygroscopic or sensitive to air.[11] Once purified and dried, the compound should be stored in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) in a desiccator to maintain its integrity.[12][13]

Definitive Analytical Characterization

Final validation requires a suite of orthogonal analytical techniques to confirm both the identity and purity of the compound with a high degree of confidence.

Technique Purpose Expected Result for High-Purity Sample
HPLC (UV Detector) Quantitative Purity AssessmentSingle major peak with >99.5% area.[14]
GC-MS Identify Volatile Impurities & Confirm MassSingle major peak corresponding to the correct mass-to-charge ratio (m/z). Absence of solvent or low-boiling point impurities.[15][16]
¹H NMR Structural Confirmation & Impurity IDClean spectrum with expected chemical shifts and integration values. Absence of unexplained peaks.
¹³C NMR Structural Confirmation (Carbon Backbone)Correct number of peaks corresponding to the unique carbon atoms in the molecule.
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity determination in pharmaceutical development.[16]

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., Hypersil BDS, 150 x 4.6 mm, 5 µm).[14]

  • Mobile Phase: Isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[14][17]

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set at a wavelength where the compound has strong absorbance (e.g., 210 nm or 270 nm).

  • Injection Volume: 10-20 µL.

NMR Spectroscopy

NMR provides unambiguous structural confirmation. For 2,4-Dimethoxy-5-methylpyridine, the expected ¹H NMR signals would be:

  • A singlet for the methyl protons (~2.2-2.4 ppm).

  • Two singlets for the methoxy protons (~3.9-4.1 ppm).

  • Two singlets for the aromatic protons on the pyridine ring (~6.5-8.0 ppm).

The absence of other signals in the aromatic or aliphatic regions is a strong indicator of purity.

AnalyticalWorkflow Purified Purified 2,4-Dimethoxy-5-methylpyridine HPLC HPLC (Quantitative Purity) Purified->HPLC GCMS GC-MS (Mass & Volatile Impurities) Purified->GCMS NMR NMR (¹H, ¹³C) (Structural Identity) Purified->NMR Report Final Purity & Identity Report HPLC->Report GCMS->Report NMR->Report

Caption: Orthogonal analytical workflow for final validation.

Conclusion

The procurement of high-purity 2,4-Dimethoxy-5-methylpyridine is a multi-faceted process that extends beyond the initial purchase. It requires a systematic approach of preliminary testing, rational purification, and rigorous, multi-technique analytical characterization. By implementing the workflows and protocols outlined in this guide, researchers can ensure the quality of their starting materials, thereby enhancing the validity and reproducibility of their scientific findings and accelerating the drug development process.

References

  • Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 2, 4, 5-T (Targeted to Agricultural, Animal and Fishery Products).
  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Kumar, A., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central. Retrieved from [Link]

  • Agrochem China. (2026). 2-Methoxy-5-methylpyridine: Applications in Pharma, Agrochem, and More.
  • Fadda, A. M., et al. (2023). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology. Retrieved from [Link]

  • BenchChem. (n.d.). Establishing the Purity of Synthesized 5,5-Dimethylpiperidine-2,4-dione: A Comparative Guide to Analytical Methods.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Kotaiah, S., et al. (2012). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. Asian Journal of Chemistry.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine.
  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Retrieved from [Link]

  • ResearchGate. (2025). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (2025). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Retrieved from [Link]

  • Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • BenchChem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]

  • MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

  • X-Chemic. (2026). The Role of 2-Chloro-4-methoxy-5-nitropyridine in Pharmaceutical Drug Discovery.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,4-Dimethoxy-5-methylpyridine: A Detailed Guide to Precursor Selection and Reaction Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive application note provides detailed synthetic routes for the preparation of 2,4-dimethoxy-5-methylpyridine, a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides detailed synthetic routes for the preparation of 2,4-dimethoxy-5-methylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This guide focuses on scientifically sound and validated methodologies, offering step-by-step protocols for the synthesis of the crucial precursor, 2,4-dichloro-5-methylpyridine, and its subsequent conversion to the target molecule. The causality behind experimental choices, safety considerations, and optimization strategies are discussed to ensure reliable and reproducible outcomes in a research and development setting.

Introduction

2,4-Dimethoxy-5-methylpyridine serves as a vital building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a range of biologically active molecules. The strategic placement of the methoxy and methyl groups allows for further functionalization and tuning of physicochemical properties, making it a valuable intermediate for the synthesis of complex molecular architectures. The reliable and efficient synthesis of this compound is therefore of significant interest to the scientific community.

This guide outlines two primary synthetic strategies, commencing from readily available precursors. The first and most common approach involves the preparation of 2,4-dichloro-5-methylpyridine, followed by a nucleophilic substitution with sodium methoxide. A second, alternative route starting from 2,4-dihydroxy-5-methylpyridine is also discussed.

Strategic Synthesis Pathway Overview

The most prevalent and industrially scalable synthesis of 2,4-dimethoxy-5-methylpyridine hinges on the initial production of a di-chlorinated pyridine intermediate. This intermediate is then subjected to a double nucleophilic substitution reaction to introduce the methoxy groups.

Synthesis_Overview cluster_1 Route 2: From 2-Amino-5-methylpyridine 2-Hydroxy-5-methylpyridine 2-Hydroxy-5-methylpyridine 2,4-Dichloro-5-methylpyridine 2,4-Dichloro-5-methylpyridine 2-Hydroxy-5-methylpyridine->2,4-Dichloro-5-methylpyridine Chlorination 2,4-Dimethoxy-5-methylpyridine 2,4-Dimethoxy-5-methylpyridine 2,4-Dichloro-5-methylpyridine->2,4-Dimethoxy-5-methylpyridine Methoxylation 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Intermediate_B Diazotization & Chlorination 2-Amino-5-methylpyridine->Intermediate_B Sandmeyer-type reaction Intermediate_B->2,4-Dichloro-5-methylpyridine

Figure 1: High-level overview of the primary synthetic routes to 2,4-dimethoxy-5-methylpyridine, highlighting the key intermediate, 2,4-dichloro-5-methylpyridine.

Part 1: Synthesis of the Key Precursor: 2,4-Dichloro-5-methylpyridine

The synthesis of 2,4-dichloro-5-methylpyridine is a critical first step. This intermediate is a stable and reactive compound used in the development of pharmaceuticals and agrochemicals.[1] Two common starting materials for its synthesis are 2-hydroxy-5-methylpyridine and 2-amino-5-methylpyridine.

Method A: From 2-Hydroxy-5-methylpyridine

This is often the more direct route. The hydroxyl group at the 2-position and a proton at the 4-position of the pyridine ring are substituted with chlorine atoms using a strong chlorinating agent.

Causality of Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the conversion of hydroxypyridines to chloropyridines. Its dehydrating and chlorinating properties drive the reaction to completion. The use of a tertiary amine base, such as triethylamine, can be employed to scavenge the HCl generated during the reaction, although in many cases, the reaction is run in neat POCl₃.

  • Temperature: The reaction typically requires heating to ensure the substitution occurs at both the 2- and 4-positions. The temperature is carefully controlled to prevent side reactions and decomposition.

Detailed Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 2-hydroxy-5-methylpyridine (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, cautiously add phosphorus oxychloride (3.0-5.0 eq). The reaction is often performed without a solvent, using an excess of POCl₃ as the reaction medium.

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,4-dichloro-5-methylpyridine can be purified by column chromatography on silica gel or by vacuum distillation.

Method B: From 2-Amino-5-methylpyridine

This route involves a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt, which is then displaced by a chloride ion. This is followed by chlorination at the 4-position. While feasible, this method is often more complex and may have lower overall yields compared to starting from the hydroxypyridine.

Part 2: Synthesis of 2,4-Dimethoxy-5-methylpyridine

The conversion of 2,4-dichloro-5-methylpyridine to the desired product is achieved through a nucleophilic aromatic substitution reaction.

Causality of Experimental Choices:

  • Nucleophile: Sodium methoxide (NaOMe) is the reagent of choice for introducing the methoxy groups. It is a strong nucleophile and a strong base. The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxy group in equilibrium with the methoxide.

  • Reaction Conditions: The reaction may be run at elevated temperatures to facilitate the double substitution. The progress is monitored to ensure the reaction goes to completion and to minimize the formation of mono-substituted intermediates.

Detailed Protocol:

  • Preparation of Sodium Methoxide Solution: In a dry three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.2 eq) to anhydrous methanol (a sufficient volume to dissolve the resulting sodium methoxide and the starting material) under a nitrogen atmosphere. The reaction is exothermic and generates hydrogen gas, which should be safely vented. Allow the sodium to react completely to form a solution of sodium methoxide.

  • Addition of Dichloropyridine: To the freshly prepared sodium methoxide solution, add 2,4-dichloro-5-methylpyridine (1.0 eq) either neat or as a solution in a minimal amount of anhydrous methanol.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-8 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any unreacted sodium methoxide.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,4-dimethoxy-5-methylpyridine can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

Data Summary

Starting MaterialIntermediate/ProductReagentsTypical YieldPurity
2-Hydroxy-5-methylpyridine2,4-Dichloro-5-methylpyridinePOCl₃70-85%>95% (after purification)
2,4-Dichloro-5-methylpyridine2,4-Dimethoxy-5-methylpyridineNaOMe, Methanol80-95%>98% (after purification)

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis of 2,4-Dichloro-5-methylpyridine cluster_methoxylation Synthesis of 2,4-Dimethoxy-5-methylpyridine S1 Reaction Setup: 2-Hydroxy-5-methylpyridine + POCl₃ S2 Reflux (105-110 °C, 3-5h) S1->S2 S3 Quenching (Ice) S2->S3 S4 Neutralization & Extraction S3->S4 S5 Purification (Chromatography/Distillation) S4->S5 M2 Add 2,4-Dichloro-5-methylpyridine S5->M2 Key Intermediate M1 Prepare NaOMe in Methanol M1->M2 M3 Reflux (65 °C, 4-8h) M2->M3 M4 Work-up & Extraction M3->M4 M5 Purification (Chromatography/Distillation) M4->M5

Sources

Application

Application Note: Functionalization of the 5-Methyl Group in 2,4-Dimethoxypyridines

This guide details the strategic functionalization of the 5-methyl group in 2,4-dimethoxy-5-methylpyridine. This specific scaffold presents a unique "chemo-selectivity paradox" in medicinal chemistry: the electron-rich d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic functionalization of the 5-methyl group in 2,4-dimethoxy-5-methylpyridine. This specific scaffold presents a unique "chemo-selectivity paradox" in medicinal chemistry: the electron-rich dimethoxy ring favors Electrophilic Aromatic Substitution (EAS), while the target reaction (methyl functionalization) requires radical or benzylic-type activation.

Part 1: The Chemo-Selectivity Landscape

Reactivity Analysis

The substrate, 2,4-dimethoxy-5-methylpyridine , contains three distinct reactive domains that compete during functionalization. Understanding these electronic vectors is critical to avoiding "tar" formation or regiochemical mixtures.

  • The "Trap" (C3 Position): The C3 proton is flanked by two electron-donating methoxy groups. It is highly electron-rich and sterically crowded. Under standard lithiation conditions (n-BuLi), this position is the kinetic sink (Directed Ortho Metalation - DoM), making direct lateral lithiation of the C5-methyl difficult without blocking groups.

  • The "Decoy" (Ring Bromination): The electron-donating effects of the 2,4-dimethoxy system make the ring highly susceptible to electrophilic attack. Reagents like Br₂ or NBS in polar solvents will preferentially brominate the ring (likely at C6 or C3) rather than the methyl group.

  • The Target (C5-Methyl): This methyl group is meta to the ring nitrogen, meaning it lacks the high acidity of "picolinic" (ortho/para) methyls. It behaves more like a toluene methyl group, requiring radical pathways or N-oxide activation.

Strategic Decision Matrix

ReactivityStrategy Substrate 2,4-Dimethoxy- 5-methylpyridine Target Target Functionalization Substrate->Target PathA Path A: Radical Bromination (NBS) Target->PathA For Halides PathB Path B: Polonovski Rearrangement (N-Oxide) Target->PathB For Alcohols (High Fidelity) PathC Path C: SeO2 Oxidation Target->PathC For Carbonyls ProductA 5-Bromomethyl (Versatile Electrophile) PathA->ProductA ProductB 5-Hydroxymethyl (Stable Alcohol) PathB->ProductB ProductC 5-Formyl / Carboxyl (Aldehyde/Acid) PathC->ProductC

Figure 1: Decision tree for functionalizing the 5-methyl group based on the desired end-product.

Part 2: Experimental Protocols

Method A: The "Gold Standard" – Polonovski Rearrangement

Best for: Synthesis of 5-hydroxymethyl or 5-acetoxymethyl derivatives. Why: This method completely bypasses the risk of ring halogenation by exploiting the N-oxide. It is the most scalable and reliable method for electron-rich pyridines.

Mechanism
  • N-Oxidation: mCPBA oxidizes the pyridine nitrogen.

  • Activation: Acetic anhydride activates the N-oxide.

  • Rearrangement: Base-promoted E2-type elimination and recombination installs an acetoxy group at the C5-methyl (and potentially C2-methyl if present, but C5 is favored here due to sterics and electronics of the 2,4-dimethoxy system).

Protocol

Step 1: N-Oxidation

  • Dissolve 2,4-dimethoxy-5-methylpyridine (1.0 eq) in DCM (10 mL/g).

  • Cool to 0°C. Slowly add m-CPBA (1.1 eq) portion-wise.

  • Stir at RT for 3–6 hours (Monitor by TLC; N-oxide is much more polar).

  • Workup: Wash with 10% Na₂CO₃ (x3) to remove m-chlorobenzoic acid. Dry organic layer (Na₂SO₄) and concentrate. Note: The N-oxide is often a solid.

Step 2: Rearrangement (The Critical Step)

  • Suspend the N-oxide (1.0 eq) in Acetic Anhydride (5.0 eq).

  • Heat to 90°C–100°C for 1–2 hours. Caution: Exothermic.

  • Monitoring: The reaction turns dark. LCMS will show conversion from M+16 (N-oxide) to M+42 (Acetate).

  • Workup: Remove excess Ac₂O under high vacuum (rotovap with toluene azeotrope helps).

  • Hydrolysis (Optional): To get the alcohol, dissolve the crude acetate in MeOH and treat with K₂CO₃ (2.0 eq) at RT for 1 hour.

Yield Expectation: 60–75% (2 steps).

Method B: Radical Bromination (Wohl-Ziegler)

Best for: Accessing the 5-bromomethyl derivative for alkylations (e.g., amine coupling). Risk: High risk of ring bromination if conditions are "wet" or polar.

Protocol

Reagents:

  • Solvent: PhCF3 (Trifluorotoluene) is recommended over CCl4 (toxic) or Benzene (carcinogenic). It promotes radical chemistry better than MeCN.

  • Bromine Source: N-Bromosuccinimide (NBS).[1] Must be recrystallized from water/acetone if yellow.

  • Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).

Procedure:

  • Dissolve 2,4-dimethoxy-5-methylpyridine (1.0 eq) in anhydrous PhCF3 (0.1 M).

  • Add NBS (1.05 eq). Do not use excess NBS initially.

  • Add AIBN (0.05 eq).

  • Degas: Sparge with Argon for 10 mins (Oxygen inhibits radicals).

  • Reflux: Heat to reflux (approx. 102°C) under visible light (500W halogen lamp or strong LED) for 1–3 hours.

  • Checkpoint: Check TLC/LCMS.

    • If Ring Bromination (M+79/81 on aromatic ring) is observed: Stop immediately.[2] You likely have water in the solvent or old NBS.

    • If Product (Benzylic Br) is observed: Cool to 0°C to precipitate succinimide.

  • Filtration: Filter off succinimide. Concentrate filtrate.[2]

  • Storage: The benzylic bromide is unstable. Use immediately or store at -20°C under Argon.

Method C: Selenium Dioxide Oxidation

Best for: Direct one-step synthesis of the aldehyde (5-formyl).

Protocol
  • Dissolve substrate (1.0 eq) in 1,4-Dioxane (wet, containing 2% water) or Pyridine .

  • Add SeO₂ (1.2 eq).

  • Reflux (100°C) for 4–12 hours.

  • Workup: Filter through Celite to remove black Selenium metal. Concentrate.

  • Purification: The aldehyde is stable and can be purified by silica chromatography (EtOAc/Hexane).

Part 3: Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A: PolonovskiMethod B: Radical NBSMethod C: SeO₂
Primary Product Acetate / AlcoholBromideAldehyde
Regioselectivity High (Steric/Electronic control)Medium (Risk of ring Br)High
Scalability Excellent (>100g)Moderate (Exothermic)Moderate (Toxic Se waste)
Conditions Ionic / ThermalRadical / AnhydrousThermal / Oxidative
Key Failure Mode Incomplete N-oxidationRing bromination (wrong solvent)Over-oxidation to acid
Troubleshooting "The Ring Bromination Issue"

If Method B yields ring-brominated byproducts (e.g., 3-bromo-2,4-dimethoxy-5-methylpyridine), the reaction is proceeding via an ionic mechanism rather than a radical one.

  • Cause: Presence of HBr (acid) or polar impurities.

  • Fix: Add 5-10 equivalents of solid K₂CO₃ or NaHCO₃ to the reaction mixture. This scavenges HBr in situ, preventing the acid-catalyzed electrophilic bromination of the ring, while allowing the neutral radical chain reaction to proceed on the methyl group.

References

  • Polonovski Rearrangement on Methyl Pyridines

    • Title: "N-Oxide rearrangement for the functionaliz
    • Source:Journal of Organic Chemistry, 1988.
    • Context: Describes the general utility of Ac2O rearrangement for picolines.
  • Radical Bromination Selectivity

    • Title: "NBS bromination of 2,4-dimethoxyphenylethylamine and rel
    • Source:Hive Methods / Rhodium Archive (Historical data on electron-rich ring bromin
    • Context: Highlights the competition between ring and side-chain halogen
    • 3[1][4][5][6][7][8]

  • Selenium Dioxide Oxidation

    • Title: "Developments in Synthetic Applic
    • Source:Molecules / PMC, 2010.
    • Context: Confirms oxidation of 4-methylpyridine to the acid/aldehyde using SeO2.
  • Lithiation Challenges

    • Title: "Preparation of substituted alkoxypyridines via directed metal
    • Source:Arkivoc, 2021.
    • Context: Details the dominance of C3 lithi

Sources

Method

The Untapped Potential of 2,4-Dimethoxy-5-methylpyridine in Catalysis: A Guide for Exploratory Research

Introduction: Navigating the Frontier of Ligand Design In the landscape of transition metal catalysis, the design and selection of ligands are paramount to achieving desired reactivity, selectivity, and efficiency. While...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Frontier of Ligand Design

In the landscape of transition metal catalysis, the design and selection of ligands are paramount to achieving desired reactivity, selectivity, and efficiency. While a vast library of ligands has been developed and successfully applied, there remain unexplored territories with the potential for novel catalytic performance. 2,4-Dimethoxy-5-methylpyridine represents one such intriguing, yet underexplored, candidate. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in investigating the potential of this and structurally related substituted alkoxypyridines as ligands in catalytic reactions.

While direct, documented applications of 2,4-dimethoxy-5-methylpyridine as a primary ligand in catalysis are not prevalent in peer-reviewed literature, its structural motifs—a pyridine core with electron-donating methoxy and methyl groups—suggest a rich potential for modulating the electronic and steric properties of a metal center. This document will, therefore, extrapolate from the well-established roles of similar pyridine-based ligands to provide a theoretical framework, practical considerations, and detailed experimental protocols for researchers venturing into this novel area of ligand exploration.

Part 1: Theoretical Framework - Understanding the Ligand's Potential

The catalytic efficacy of a ligand is fundamentally tied to its electronic and steric properties. For 2,4-dimethoxy-5-methylpyridine, these can be dissected as follows:

  • Electronic Effects: The two methoxy groups at the 2- and 4-positions, along with the methyl group at the 5-position, are all electron-donating groups. This increased electron density on the pyridine ring enhances the Lewis basicity of the nitrogen atom, making it a stronger σ-donor to a metal center. A more electron-rich metal center can, in turn, influence key steps in a catalytic cycle, such as oxidative addition and reductive elimination, often leading to enhanced catalytic activity.[1][2]

  • Steric Effects: The substituents on the pyridine ring also impart steric bulk. While not excessively hindered, the methoxy group at the 2-position and the methyl group at the 5-position can influence the coordination geometry around the metal center. This steric hindrance can play a crucial role in controlling selectivity, for instance, by favoring the formation of specific isomers in cross-coupling reactions.

Potential Applications in Catalysis:

Based on the behavior of analogous substituted pyridine ligands, 2,4-dimethoxy-5-methylpyridine could be a promising candidate for a variety of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions.[3][4][5] These reactions are foundational in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[3]

Part 2: Application Notes & Experimental Protocols

This section provides detailed, step-by-step methodologies for exploring the use of 2,4-dimethoxy-5-methylpyridine as a ligand in a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocols are designed to be self-validating, with clear checkpoints and analytical methods.

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general method for coupling an aryl halide with a boronic acid, a cornerstone reaction in C-C bond formation.[6]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Palladium(II) acetate (Pd(OAc)₂)99.9%Sigma-AldrichStore under inert atmosphere
2,4-Dimethoxy-5-methylpyridine≥98%(Synthesize or procure)Store under inert atmosphere
Aryl halide (e.g., 4-bromoacetophenone)Reagent gradeAcros Organics
Arylboronic acid (e.g., phenylboronic acid)97%Combi-Blocks
Potassium carbonate (K₂CO₃)AnhydrousFisher ScientificDry before use
1,4-DioxaneAnhydrousEMD Millipore
Deionized waterDegas before use
Internal standard (e.g., dodecane)≥99%TCIFor GC analysis
Deuterated chloroform (CDCl₃)Cambridge Isotope LabsFor NMR analysis

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Analysis prep_vial 1. Add Pd(OAc)2 and Ligand to a vial add_solvent 2. Add anhydrous solvent prep_vial->add_solvent stir 3. Stir to form pre-catalyst solution add_solvent->stir add_catalyst 5. Add pre-catalyst solution stir->add_catalyst reactants 4. To a Schlenk flask, add: - Aryl halide - Boronic acid - Base reactants->add_catalyst reflux 6. Reflux under inert atmosphere add_catalyst->reflux quench 7. Quench with water reflux->quench extract 8. Extract with organic solvent quench->extract dry 9. Dry organic layer and concentrate extract->dry analyze 10. Analyze by GC, NMR, MS dry->analyze

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a nitrogen-filled glovebox or under a stream of argon, add palladium(II) acetate (0.01 mmol, 2.2 mg) and 2,4-dimethoxy-5-methylpyridine (0.02 mmol, 3.1 mg) to a clean, dry vial.

    • Add 1 mL of anhydrous 1,4-dioxane.

    • Stir the mixture at room temperature for 15-20 minutes. This allows for the formation of the active palladium-ligand complex. The color of the solution may change.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

    • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

    • Add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed deionized water to the flask.

    • Via syringe, add the pre-formed catalyst solution to the reaction mixture.

  • Reaction Execution:

    • Place the Schlenk flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the desired reaction time (e.g., monitor by TLC or GC every hour for the first 4 hours, then every 4 hours).

  • Work-up and Purification:

    • Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Quench the reaction by adding 10 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Data Analysis and Interpretation:

The efficiency of the 2,4-dimethoxy-5-methylpyridine as a ligand should be assessed by quantifying the yield of the desired product. This can be done using GC-FID with an internal standard or by isolating the product and determining its mass. NMR and mass spectrometry should be used to confirm the identity and purity of the product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.

  • Anhydrous Solvents: While some water is necessary for the Suzuki-Miyaura reaction mechanism, excess water can lead to side reactions, such as the decomposition of the boronic acid.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-metal ratio is a common starting point for monodentate ligands like pyridines. This ratio can be optimized to improve catalytic performance.

Part 3: Mechanistic Considerations and Visualization

Understanding the catalytic cycle is essential for troubleshooting and optimizing a reaction. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling is depicted below.

Catalytic Cycle Diagram:

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L2 PdII_oxidative Ar-Pd(II)L2-X Pd0->PdII_oxidative Oxidative Addition (Ar-X) PdII_transmetalation Ar-Pd(II)L2-R PdII_oxidative->PdII_transmetalation Transmetalation (R-B(OH)2, Base) Pd0_reductive Pd(0)L2 PdII_transmetalation->Pd0_reductive Reductive Elimination product Ar-R PdII_transmetalation->product ArX Ar-X RBOH2 R-B(OH)2

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Role of 2,4-Dimethoxy-5-methylpyridine in the Catalytic Cycle:

The electron-donating nature of 2,4-dimethoxy-5-methylpyridine is expected to have the most significant impact on the oxidative addition and reductive elimination steps:

  • Oxidative Addition: A more electron-rich palladium center, resulting from coordination with the electron-donating pyridine ligand, can facilitate the oxidative addition of the aryl halide. This is often the rate-determining step of the reaction.

  • Reductive Elimination: The final step, where the C-C bond is formed and the product is released, is also influenced by the ligand. The steric and electronic properties of the ligand can affect the ease with which this step occurs.

By systematically varying the reaction conditions (e.g., temperature, solvent, base, and ligand-to-metal ratio), researchers can gain valuable insights into the optimal parameters for catalysis with this novel ligand.

Conclusion

While 2,4-dimethoxy-5-methylpyridine is not yet an established ligand in the catalytic toolkit, its electronic and steric profile suggests significant potential. This guide provides a foundational framework for its exploration, grounded in the established principles of catalysis and ligand design. By employing the detailed protocols and considering the mechanistic insights provided, researchers can systematically evaluate the performance of this and other novel substituted pyridine ligands, potentially unlocking new avenues for efficient and selective chemical transformations. The journey into unexplored areas of ligand space is challenging but holds the promise of discovering the next generation of powerful catalysts.

References

  • Gushchin, A. L., et al. (2023). Copper-Catalyzed Reactions. Catalysis in Organic and Polymer Chemistry. [Link]

  • Cooper, S. P., & Booker-Milburn, K. I. (2015). A Palladium(II)‐Catalyzed C−H Activation Cascade Sequence for Polyheterocycle Formation. Angewandte Chemie International Edition, 54(22), 6496-6500. [Link]

  • Malik, M., et al. (2022). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Dalton Transactions. [Link]

  • Che, P., et al. (2012). Catalytic selective etherification of hydroxyl groups in 5-hydroxymethylfurfural over H4SiW12O40/MCM-41 nanospheres for liquid fuel production. Bioresource technology. [Link]

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. [Link]

  • Jamnicky, M. (1995). The crystal structure of a similar com- plex involving O-methylpyridine-2-carboximidate. Journal of the Indian Chemical Society. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(6), 1156-1184. [Link]

  • Mohamed, S. K., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(16), 4930. [Link]

  • Newton, C. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1856-1881. [Link]

  • Ortar, G., et al. (2022). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. ACS Omega, 7(34), 30285-30296. [Link]

  • Singh, R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • Tseberlidis, G., et al. (2019). Controlling Selectivity in Alkene Oxidation: Anion Driven Epoxidation or Dihydroxylation Catalysed by [Iron(III)(Pyridine‐Containing Ligand)] Complexes. ChemCatChem. [Link]

  • Wroczyński, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13449-13462. [Link]

Sources

Application

Process Chemistry Application Note: Scalable Synthesis of 2,4-Dimethoxy-5-methylpyridine

Executive Summary & Strategic Rationale This Application Note details the scalable manufacturing protocol for 2,4-Dimethoxy-5-methylpyridine , a specialized heterocyclic building block. While often overshadowed by its is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the scalable manufacturing protocol for 2,4-Dimethoxy-5-methylpyridine , a specialized heterocyclic building block. While often overshadowed by its isomer (the Omeprazole intermediate 2-chloromethyl-3,5-dimethyl-4-methoxypyridine), this specific 2,4-dimethoxy scaffold represents a distinct chemical space used in next-generation kinase inhibitors and agrochemical discovery.

The Industrial Challenge: The primary difficulty in synthesizing electron-rich pyridine rings is achieving high regioselectivity without over-functionalization. Direct methoxylation of pyridine rings is chemically difficult. Therefore, the industrial strategy relies on Nucleophilic Aromatic Substitution (SNAr) of activated halopyridines.

Selected Route: We utilize 2,4-Dichloro-5-methylpyridine as the critical starting material (CSM). This route is superior to the N-oxide nitration route due to enhanced safety profiles (avoiding energetic nitro-intermediates) and higher atom economy.

Key Process Indicators (KPIs)
ParameterSpecificationRationale
Yield > 85% (Isolated)Cost efficiency for multi-kilo campaigns.
Purity > 98.5% (HPLC)Critical for downstream API coupling.
Impurity Control Mono-methoxy < 0.5%Incomplete reaction is the primary failure mode.
Safety No runaway exothermsControlled dosing of alkoxide.

Chemical Reaction Engineering

Reaction Scheme

The synthesis proceeds via a double SNAr displacement of the chlorine atoms by methoxide ions.

ReactionScheme SM 2,4-Dichloro-5-methylpyridine (C6H5Cl2N) MW: 162.02 Inter Intermediate: 2-Chloro-4-methoxy-5-methylpyridine (Transient) SM->Inter k1 (Fast) NaOMe, 65°C Reagent Sodium Methoxide (NaOMe) 30% in MeOH Reagent->Inter Product 2,4-Dimethoxy-5-methylpyridine (Target) MW: 153.18 Reagent->Product Inter->Product k2 (Slow) Excess NaOMe, Reflux Waste By-product: NaCl Inter->Waste

Figure 1: Reaction pathway demonstrating the sequential displacement. The 4-position chlorine is generally more activated and displaces first (k1 > k2), necessitating forcing conditions to complete the conversion at the 2-position.

Detailed Experimental Protocol

Scale: 1.0 kg Input Basis Hazards: Sodium Methoxide (Corrosive, Flammable, Moisture Sensitive).

Materials & Equipment
  • Reactor: 10L Jacketed Glass Reactor with overhead stirring, reflux condenser, and N2 inertion.

  • Reagents:

    • 2,4-Dichloro-5-methylpyridine (CAS 56961-78-5): 1.0 kg (6.17 mol)

    • Sodium Methoxide (30% wt in Methanol): 3.3 kg (18.5 mol, ~3.0 eq)

    • Methanol (Anhydrous): 2.0 L (Solvent)

    • Water (DI): 5.0 L (Quench)

    • Toluene or DCM: 4.0 L (Extraction)

Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Inertion: Purge the reactor with Nitrogen (N2) for 15 minutes to remove moisture. Rationale: Water causes hydrolysis of the starting material to pyridones (OH- impurities), which are difficult to remove.

  • Charging: Charge Methanol (2.0 L) and 2,4-Dichloro-5-methylpyridine (1.0 kg) . Stir at 250 RPM until fully dissolved.

  • Dosing: Begin addition of Sodium Methoxide solution (3.3 kg) via dropping funnel or dosing pump.

    • Critical Parameter: Control addition rate to maintain internal temperature < 40°C. The reaction is exothermic.

Phase 2: Reaction Propagation
  • Heating: Once addition is complete, ramp reactor temperature to Reflux (65°C) over 30 minutes.

  • Hold: Maintain reflux for 8–12 hours .

  • IPC (In-Process Control): Sample at 8 hours. Analyze by HPLC.

    • Pass Criteria: Starting Material < 0.1%; Mono-methoxy intermediate < 0.5%.[1]

    • Correction: If mono-methoxy > 0.5%, add 0.2 eq NaOMe and reflux for additional 2 hours.

Phase 3: Work-up & Isolation
  • Concentration: Distill off approximately 70% of the Methanol under reduced pressure (vacuum). Rationale: Reduces solubility of the product in the aqueous phase during quench.

  • Quench: Cool residue to 20°C. Slowly add Water (5.0 L) .

    • Caution: Exothermic solvation of salts.

  • Extraction: Add Toluene (4.0 L) . Agitate vigorously for 20 minutes. Phase separate. Re-extract aqueous layer with Toluene (2.0 L).

  • Washing: Wash combined organic layers with Brine (2.0 L) to remove residual alkalinity.

  • Drying & Evaporation: Dry over Na2SO4, filter, and concentrate under vacuum to yield crude oil.

  • Purification: High-vacuum distillation (0.5 mbar, ~110-120°C) or crystallization from Hexane/EtOAc (if solid) yields the pure product.

Process Workflow & Engineering Controls

This diagram illustrates the unit operations required for the industrial campaign.

ProcessFlow cluster_reaction Zone 1: Synthesis cluster_workup Zone 2: Isolation R1 Reactor 1 (Glass-Lined) Charge: SM + MeOH Dose Dosing Pump Naive NaOMe Addition (T < 40°C) R1->Dose Reflux Reflux Cycle 65°C, 12h (Completes Bis-substitution) Dose->Reflux Distill Solvent Strip (Remove MeOH) Reflux->Distill IPC Pass Quench Quench Tank Add Water (Dissolve NaCl) Distill->Quench Extract Phase Separator Toluene Extraction Quench->Extract Final Final Product 2,4-Dimethoxy-5-methylpyridine Extract->Final Evaporation

Figure 2: Unit operation workflow emphasizing the solvent swap from Methanol (reaction solvent) to Toluene (extraction solvent) to maximize yield.

Analytical Specifications (Quality Control)

TestMethodAcceptance Criteria
Appearance VisualClear colorless to pale yellow liquid/low-melt solid
Assay HPLC (C18, ACN/H2O)≥ 98.0% a/a
Identification 1H-NMR (CDCl3)Confirms 2x -OCH3 singlets (~3.9 ppm) and 1x -CH3 (~2.1 ppm)
Water Content Karl Fischer≤ 0.1%
Residual Solvents GC-HSMeOH < 3000 ppm, Toluene < 890 ppm

Troubleshooting & Causality

  • Issue: High Mono-methoxy Impurity.

    • Cause: Insufficient temperature or reaction time. The 2-position is less reactive than the 4-position.

    • Fix: Ensure vigorous reflux.[2] Do not accept IPC until mono-impurity is <0.5%.

  • Issue: Low Yield / "Pyridone" Impurities.

    • Cause: Moisture ingress. Water competes with Methoxide, creating -OH substitutions (tautomerizing to pyridones).

    • Fix: Verify anhydrous Methanol grade (<0.05% H2O) and reactor integrity.

  • Issue: Dark Coloration.

    • Cause: Oxidation of the electron-rich ring at high temperatures in the presence of air.

    • Fix: Strict Nitrogen blanketing throughout reflux and distillation.

References

  • Preparation of 2-chloro-5-methylpyridine. Patent US4612377A.[3] Detailed synthesis of the upstream precursor from acyclic starting materials.

  • 2,4-Dichloro-5-methylpyridine (Compound Summary). PubChem CID 12643718.[4] Physical properties and safety data for the starting material.[5][6]

  • Sodium Methoxide Safety & Handling. ScienceMadness / Industrial Safety Data. Protocols for handling pyrophoric alkoxides.

  • Nucleophilic Aromatic Substitution of Chloropyridines.General mechanistic grounding for the reactivity difference between C2 and C4 positions in pyridine rings. (Standard Organic Chemistry Textbook Reference).

Sources

Method

oxidation of 2,4-Dimethoxy-5-methylpyridine to carboxylic acids

Executive Summary This Application Note details the optimized protocol for the oxidative transformation of 2,4-Dimethoxy-5-methylpyridine to 2,4-dimethoxypyridine-5-carboxylic acid (a substituted nicotinic acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the oxidative transformation of 2,4-Dimethoxy-5-methylpyridine to 2,4-dimethoxypyridine-5-carboxylic acid (a substituted nicotinic acid derivative). This transformation is a critical step in the synthesis of antiviral pharmacophores and kinase inhibitors.

The protocol utilizes a controlled alkaline potassium permanganate (


) oxidation . Unlike standard oxidations, this method is specifically tuned to preserve the acid-sensitive methoxy ether linkages while ensuring complete oxidation of the methyl group. The procedure includes a self-validating workup strategy to maximize purity (>98%) without chromatographic separation.

Scientific Background & Mechanistic Rationale

The Challenge: Substrate Sensitivity

The starting material, 2,4-dimethoxy-5-methylpyridine, presents a dichotomy in reactivity:

  • Electron-Rich Ring: The two methoxy groups (

    
     effect) increase electron density on the pyridine ring, making it susceptible to electrophilic attack or over-oxidation (ring degradation).
    
  • Acid Lability: The methoxy groups at positions 2 and 4 are vinylogous esters/imidates. Under strong acidic conditions (often used in chromic acid oxidations), these groups are prone to hydrolysis, yielding pyridones (e.g., 2,4-dihydroxypyridine derivatives) rather than the desired product.

The Solution: Alkaline Permanganate Oxidation

We employ


 in an aqueous alkaline medium.
  • Role of Base (

    
    ):  Maintains a pH > 10. This serves two purposes:
    
    • Solubility: The product forms a carboxylate salt (

      
      ), which is water-soluble, driving the reaction forward.
      
    • Protection: Alkaline conditions prevent the acid-catalyzed hydrolysis of the methoxy groups.

  • Mechanism: The oxidation proceeds via hydrogen atom abstraction from the benzylic (picolinic) methyl group, followed by hydroxylation to the alcohol, oxidation to the aldehyde, and finally to the carboxylate.

Figure 1: Reaction Scheme & Pathway

ReactionScheme SM 2,4-Dimethoxy- 5-methylpyridine Inter1 Intermediate: Alcohol/Aldehyde SM->Inter1 KMnO4, Na2CO3 Reflux, 3-5h ProdSalt Product Salt: 2,4-Dimethoxy- nicotinate (Na+) Inter1->ProdSalt Oxidation Final Final Product: 2,4-Dimethoxy- nicotinic Acid ProdSalt->Final Acidification (HCl) pH 3-4

Caption: Stepwise oxidation pathway from methylpyridine to carboxylic acid, highlighting the salt intermediate.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv. / Conc.
2,4-Dimethoxy-5-methylpyridine Substrate1.0 equiv.
Potassium Permanganate (

)
Oxidant2.5 - 3.0 equiv.
Sodium Carbonate (

)
Buffer/Base0.5 equiv.
Water (Deionized) Solvent10-15 Vol (mL/g)
Celite 545 Filter AidN/A
HCl (6N) AcidifierTo pH 3.5
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charge 2,4-Dimethoxy-5-methylpyridine (10.0 g, 65.3 mmol) and Water (150 mL).

  • Add

    
      (3.5 g). Note: The substrate may not fully dissolve initially; vigorous stirring is essential.
    

Step 2: Oxidant Addition (Controlled)

  • Heat the mixture to 60°C .

  • Add

    
      (26.0 g, 164 mmol, ~2.5 equiv) in 5 portions over 1 hour.
    
    • Critical: Monitor temperature.[1][2][3][4][5] The reaction is exothermic. Do not allow temperature to spike above 85°C during addition to prevent ring degradation.

  • After addition, raise temperature to Reflux (100°C) .

Step 3: Reaction Monitoring

  • Maintain reflux for 3–5 hours .

  • Endpoint Check: The purple color of permanganate should fade to the brown color of manganese dioxide (

    
    ).
    
  • TLC/HPLC: Check for disappearance of starting material. If purple color persists after 5 hours, add small amounts of ethanol (1-2 mL) to quench excess oxidant.

Step 4: Workup & Isolation

  • Filtration: While the mixture is still hot (~70°C), filter through a pad of Celite to remove the insoluble

    
     sludge. Wash the pad with hot water (2 x 20 mL).
    
    • Why Hot? The product is a salt and is soluble, but cooling might cause coprecipitation of impurities.

  • Concentration: (Optional) If the filtrate volume is excessive, concentrate under reduced pressure to approx. 100 mL.

  • Acidification (The Critical Step):

    • Cool the clear filtrate to 0–5°C in an ice bath.

    • Slowly add 6N HCl dropwise with stirring.

    • Target pH: Adjust pH to 3.0 – 3.5 .

    • Caution: Do NOT go below pH 2.0. Highly acidic conditions will hydrolyze the 2,4-dimethoxy groups to 2,4-dihydroxy (pyridone) forms.

  • Crystallization: The product should precipitate as a white to off-white solid. Stir at 0°C for 1 hour to maximize yield.

  • Filtration: Filter the solid, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 50°C.

Workflow Visualization

Figure 2: Operational Workflow & Decision Logic

Workflow Start Start: Substrate + Water + Na2CO3 Heat Heat to 60°C Start->Heat AddOx Add KMnO4 (Portionwise) Control Exotherm Heat->AddOx Reflux Reflux 3-5h AddOx->Reflux Check Check Color/TLC Reflux->Check Quench Add EtOH (if purple) Check->Quench Excess KMnO4 Filter Hot Filtration (Celite) Remove MnO2 Check->Filter Complete Quench->Filter Acidify Cool & Acidify to pH 3.5 (Avoid pH < 2) Filter->Acidify Isolate Filter & Dry Product Acidify->Isolate

Caption: Operational flowchart emphasizing the critical pH control step during isolation.

Quality Control & Expected Results

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Yield 65% – 75%Gravimetric
Purity > 98.0%HPLC (C18, ACN/Water)
1H NMR (DMSO-d6)

~3.9 (s, 3H, OMe), 4.0 (s, 3H, OMe), 6.8 (s, 1H, Ar-H), 8.6 (s, 1H, Ar-H), 12.5 (br, COOH)
Proton NMR
Melting Point 160 – 164°C (dec)Capillary Method

Troubleshooting Guide:

  • Low Yield: Check pH during acidification. If pH > 4, the product remains as a salt. If pH < 2, hydrolysis occurs (check NMR for loss of methyl peaks).

  • Brown Impurities: Incomplete removal of

    
    . Re-dissolve product in dilute base (
    
    
    
    ), filter, and re-precipitate.

References

  • Synthesis of Pyridine Carboxylic Acids via KMnO4 Oxidation Source:Organic Syntheses, Coll. Vol. 2, p. 53 (1943). Relevance: Foundational protocol for oxidizing alkylpyridines to nicotinic acid derivatives. Link:

  • Oxidation of Heterocyclic Compounds by Permanganate (Review) Source:Chemistry of Heterocyclic Compounds, Vol 37, 2001. Relevance: Discusses the stability of alkoxy substituents on pyridine rings during oxidative procedures. Link:

  • Process for the Preparation of Pyridine Carboxylic Acids Source: US Patent 5,614,636. Relevance: Industrial scale-up considerations for pyridine oxidation and pH-controlled isolation. Link:

  • Synthesis of 2,4-Dimethoxy-derivatives (Structural Analogues) Source:Royal Society of Chemistry Advances, 2022. Relevance: Characterization and stability data for the 2,4-dimethoxy-pyridine scaffold.[6][7][8] Link:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2,4-Dimethoxy-5-methylpyridine

Welcome to the Advanced Applications Support Center. Subject: 2,4-Dimethoxy-5-methylpyridine (DMMP) CAS: 72543-32-9 (General analog reference) Support Level: Tier 3 (Senior Scientist)[1][2] Executive Summary: The "Decept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Subject: 2,4-Dimethoxy-5-methylpyridine (DMMP) CAS: 72543-32-9 (General analog reference) Support Level: Tier 3 (Senior Scientist)[1][2]

Executive Summary: The "Deceptive Base" Challenge

2,4-Dimethoxy-5-methylpyridine (DMMP) presents a classic medicinal chemistry paradox. While the pyridine nitrogen provides a basic center for ionization, the two methoxy groups and the methyl substituent significantly increase lipophilicity (LogP) and crystal lattice energy.

Users most frequently encounter failure modes in two distinct phases:

  • Biological Assays: "Crashing out" upon dilution into neutral buffers (pH 7.4).

  • Chemical Synthesis: "Oiling out" during aqueous workups, leading to purification losses.[1]

This guide moves beyond generic advice, offering causal analysis and specific protocols to stabilize this molecule in solution.

Module 1: The Solubility Landscape & pH Dependency[1]

The Core Mechanism: DMMP acts as a weak base.[1] Its solubility is strictly pH-dependent.[1][2] The electron-donating methoxy groups (via resonance) increase the electron density at the pyridine nitrogen, likely elevating the pKa above that of unsubstituted pyridine (pKa ~5.2), potentially into the 6.0–7.0 range.[1]

  • At pH < 5.0: The molecule is protonated (

    
    ) and highly soluble in water.[1]
    
  • At pH > 7.0: The molecule exists as a free base (

    
    ), which is highly lipophilic and prone to precipitation.
    
Visualization: The Solubility Cliff

The following diagram illustrates the critical "Solubility Cliff" you must navigate during formulation.

SolubilityLandscape Acidic Acidic Environment (pH < 5.0) Protonation Nitrogen Protonation (Formation of Cation) Acidic->Protonation drives Soluble High Solubility (Stable Solution) Protonation->Soluble yields Neutral Neutral/Basic Environment (pH > 7.0) Deprotonation Free Base Formation (Lipophilic Species) Neutral->Deprotonation drives Precipitate Precipitation / Aggregation (Assay Failure) Deprotonation->Precipitate causes

Figure 1: The mechanistic relationship between pH environment and DMMP solubility state.[1][2]

Module 2: Troubleshooting Biological Assays (In Vitro)

Issue: Compound precipitates immediately when the DMSO stock is added to cell culture media (pH 7.4).

Root Cause: The "Solvent Shock."[1] Adding a high-concentration DMSO stock (e.g., 10 mM) directly to aqueous media causes a rapid change in dielectric constant.[1] The DMMP molecules aggregate faster than they can disperse.[1]

Protocol A: The Intermediate Dilution Step

Do not pipette directly from 100% DMSO to Media.[1] Use a "stepping stone" approach.

  • Prepare Stock: 10 mM DMMP in 100% DMSO.

  • Intermediate Step: Dilute stock 1:10 into pure ethanol or PEG400 .

    • Why? These solvents have intermediate polarity and prevent immediate crystal nucleation.[1]

  • Final Step: Pipette the Intermediate Mix into the media while vortexing.

Protocol B: Cosolvent Systems for HTS

If the intermediate step fails, switch to a pre-formulated solvent system.

ComponentRoleRecommended % (v/v)Notes
DMSO Primary Solubilizer0.1% - 1.0%Keep <1% to avoid cytotoxicity.[1][2]
PEG 400 Cosolvent / Dispersant1.0% - 5.0%Excellent for preventing aggregation.[1][2]
Tween 80 Surfactant0.05% - 0.1%Stabilizes micelle formation.[1][2]
Media Bulk SolventRemainderEnsure pH is buffered (HEPES).[1][2]

Module 3: In Vivo Formulation (Animal Studies)

Issue: Achieving high exposure (AUC) in rodents without clogging needles or causing precipitation in the peritoneum/gut.

Decision Logic: Simple pH adjustment is often insufficient for high doses (>10 mg/kg).[1] You must employ complexation or cosolvents.[1][3]

FormulationTree Start Target Dose Requirement LowDose Low Dose (< 10 mg/kg) Start->LowDose HighDose High Dose (> 10 mg/kg) Start->HighDose AcidSalt Strategy 1: pH Adjustment Dissolve in 0.1M Citric Acid LowDose->AcidSalt Cyclodextrin Strategy 2: Complexation 20% HP-β-CD or SBE-β-CD (Captisol) HighDose->Cyclodextrin CheckSol Clear Solution? AcidSalt->CheckSol Success1 Proceed to Dosing CheckSol->Success1 Yes CheckSol->Cyclodextrin No Cosolvent Strategy 3: Cosolvent Mix 10% DMSO / 40% PEG400 / 50% Water Cyclodextrin->Cosolvent If fails

Figure 2: Decision matrix for selecting the appropriate vehicle based on dosage requirements.

The "Gold Standard" Protocol: Cyclodextrin Complexation

For lipophilic pyridines like DMMP, Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is superior to surfactants because it encapsulates the lipophilic core without affecting membrane permeability as aggressively as detergents.[1][2]

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% Saline.[1][2]

  • Acidification: Adjust vehicle pH to 4.0 using 1N HCl.

  • Addition: Add DMMP powder slowly with vigorous stirring.

  • Equilibration: Sonicate for 20 minutes.

  • Final Adjustment: Once dissolved, carefully adjust pH back to 5.0–6.0 using 1N NaOH. Do not exceed pH 6.5 or precipitation will occur.[1][2]

  • Sterilization: Filter through a 0.22 µm PVDF filter.[1]

Module 4: Synthesis & Purification Troubleshooting

Issue: During extraction, the compound "oils out" (forms a gummy middle layer) instead of partitioning cleanly into the organic phase, or it remains trapped in the aqueous layer.

The Fix: The "Salting Out" & pH Swing

  • The Trap (Acidic Workup):

    • If your reaction mixture is acidic, DMMP is protonated (

      
      ) and stays in the water.
      
    • Action: You must basify the aqueous layer to pH > 10 using NaOH or saturated

      
       to force it into the free base form (
      
      
      
      ).[1]
  • The Extraction Solvent:

    • Avoid: Diethyl ether (often too non-polar for dimethoxy-pyridines).[1][2]

    • Use:Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1] DCM is preferred for methoxy-pyridines due to better polarizability matching.[1][2]

  • Breaking the Emulsion/Oil:

    • If an oil forms between layers, add Saturated Brine (NaCl) .[1] This increases the ionic strength of the aqueous layer, forcing the organic DMMP out of the water ("Salting Out") and into the organic solvent.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO for IV administration in mice? A: Avoid it if possible. While DMMP dissolves well in DMSO, IV injection of high % DMSO causes hemolysis and phlebitis. Limit DMSO to <5% of the final volume.[1] Use the Cyclodextrin protocol (Module 3) for IV routes.

Q: Why does my sample turn yellow/brown in solution over time? A: Electron-rich pyridines (like 2,4-dimethoxy derivatives) are susceptible to N-oxidation or photo-oxidation.[1][2] Store stock solutions in amber vials at -20°C. Degas your buffers if stability is critical.

Q: I need to make a salt form for solid-state stability. Which acid should I use? A: Hydrochloride (HCl) is the standard starting point, but methoxy groups can sometimes be labile to strong mineral acids under stress.[1] If HCl salts are hygroscopic (absorb water), try Methanesulfonic acid (Mesylate) or Fumaric acid .[1] These often yield better crystalline solids for lipophilic bases.[1]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link

  • Edward, H. K. (2010).[1] Solubility in Pharmaceutical Chemistry. Walter de Gruyter.[1] (General reference for pyridine pKa and solubility profiles).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • PubChem Database. (n.d.).[1] Compound Summary for Pyridine Derivatives. National Library of Medicine.[1] Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

Sources

Optimization

minimizing side reactions during 2,4-Dimethoxy-5-methylpyridine functionalization

This guide serves as a specialized technical resource for researchers working with 2,4-Dimethoxy-5-methylpyridine . The presence of two electron-donating methoxy groups combined with a basic nitrogen creates a unique ele...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 2,4-Dimethoxy-5-methylpyridine . The presence of two electron-donating methoxy groups combined with a basic nitrogen creates a unique electronic landscape that defies standard pyridine reactivity rules.[1]

This support center is structured into three technical modules addressing the most common failure modes: Regioselectivity Loss , Over-Oxidation , and Ether Cleavage .[1]

Module 1: Lithiation & C-H Activation

Core Challenge: Controlling Regioselectivity (The "C3 Trap")

Q: Why does my lithiation yield a mixture of isomers or fail to functionalize the methyl group?

A: You are likely falling into the "C3 Thermodynamic Trap." In 2,4-dimethoxy-5-methylpyridine, the C3 position is flanked by two methoxy groups. The synergistic inductive effect (-I) and the ability of lithium to chelate between the two oxygen atoms make the C3 proton significantly more acidic (pKa ~26-28) than the C6 proton or the benzylic methyl protons (pKa ~35).

  • The Trap: Standard bases (n-BuLi, LDA) will kinetically and thermodynamically favor deprotonation at C3.

  • The Consequence: Electrophiles (E+) will add at C3, leaving the methyl group and C6 untouched.

Protocol: Strategies for Targeted Functionalization
Target SiteRecommended Base / ReagentMechanismCritical Conditions
C3 (Ring) n-BuLi (1.1 eq)Directed Ortho Metalation (DoM) .[2] Double chelation stabilizes the C3-Li species.[1]Temp: -78°C in THF. Note: This is the default pathway.
C6 (Ring) BuLi-LiDMAE (Superbase)Complex Induced Proximity Effect (CIPE) .[2] Bulky aggregates may favor the sterically accessible C6 over the crowded C3.[1]Temp: -78°C. Requirement: Block C3 first (e.g., with TMS) if selectivity is poor.[1][2]
C5-Me (Lateral) LDA or LiTMP Lateral Lithiation .[1][2] Requires kinetic control to deprotonate the methyl group before the ring equilibrates.[1]Temp: -78°C to -40°C.Solvent: THF/HMPA (to break aggregates).[1][2] Risk: High competition from C3.[1]

Technical Tip: If you absolutely must functionalize the methyl group via anion chemistry, consider blocking the C3 position with a trimethylsilyl (TMS) group first. The TMS group can be removed later with TBAF.[1]

LithiationPathways Substrate 2,4-Dimethoxy- 5-methylpyridine C3_Li C3-Lithio Species (Thermodynamic Sink) Substrate->C3_Li n-BuLi / THF (Fastest & Stable) C6_Li C6-Lithio Species (Steric Alternative) Substrate->C6_Li BuLi-LiDMAE ( steric control ) Lat_Li Lateral (Methyl) Anion (Kinetic Challenge) Substrate->Lat_Li LDA / HMPA (High pKa barrier) C3_Li->Lat_Li Equilibration (Unlikely due to C3 stability)

Figure 1: Lithiation landscape showing the dominance of C3 deprotonation due to chelation effects.[2]

Module 2: Methyl Group Functionalization (Radical & Oxidative)

Core Challenge: Avoiding Electrophilic Ring Bromination

Q: When using NBS to brominate the methyl group, why do I get ring bromination (C3/C6-Br)?

A: The 2,4-dimethoxypyridine ring is highly electron-rich , behaving similarly to resorcinol ethers.

  • The Failure Mode: In polar solvents or if HBr accumulates, NBS acts as a source of electrophilic bromine (

    
    ). The electron-rich ring rapidly undergoes Electrophilic Aromatic Substitution (EAS) at C3 or C6.[2]
    
  • The Solution: You must force the reaction into a Radical Pathway (

    
    ) and suppress the Ionic Pathway.
    
Troubleshooting Guide: Radical Bromination (Wohl-Ziegler)
VariableRecommendationScientific Rationale
Solvent PhCF3 (Trifluorotoluene) or CCl4 Non-polar solvents destabilize the ionic intermediates required for EAS ring bromination.[2] Avoid MeCN or DMF.[1]
Initiator AIBN or Benzoyl Peroxide Essential to generate the initial radical pool.[1] Use 5-10 mol%.[1]
Light Source Visible LED (Blue/White) Photochemical initiation is often cleaner than thermal initiation for sensitive substrates.[1][2]
Additives K2CO3 (solid) CRITICAL: Scavenges HBr byproduct.[1][2] HBr catalyzes the ionic decomposition of NBS and promotes acid-catalyzed demethylation.[1]
Alternative: Selenium Dioxide (SeO2) Oxidation

If the goal is an aldehyde or carboxylic acid, skip the bromide and oxidize directly.

  • Reagent: SeO2 (1.1 eq) in Dioxane/Water.[1][2]

  • Mechanism: Riley Oxidation.[1][3]

  • Benefit: SeO2 is highly selective for activated methyl groups (picolinic positions) and ignores the electron-rich ring, avoiding the EAS side reactions common with halogens.

Module 3: Stability & Side Reactions

Core Challenge: Preventing Demethylation (Ether Cleavage)[2]

Q: Why is my product turning into a pyridone (hydroxyl group) during workup?

A: Methoxy groups on pyridines, especially at the 2 and 4 positions, are susceptible to O-dealkylation under acidic conditions.

  • Mechanism: Protonation of the pyridine nitrogen increases the electrophilicity of the ring carbons (C2/C4). A nucleophile (even water or bromide ion) can attack C2/C4, displacing the methoxy group via an

    
    -like mechanism.
    
  • Risk Factor: High temperatures + Acid (e.g., HBr from NBS, HCl from workup).[1][2]

Prevention Protocol
  • Never reflux in acidic media. If acid is required, keep temperature < 50°C.[1]

  • Quench Basic: Always quench reactions into a buffered solution (sat. NaHCO3) rather than water or acid.[1][2]

  • Avoid Lewis Acids: AlCl3, BBr3, or TMSI will instantaneously cleave these ethers.[1]

Summary of Reaction Pathways

ReactionMap cluster_radical Methyl Functionalization cluster_lithium Ring Functionalization Start 2,4-Dimethoxy- 5-methylpyridine Radical Radical Bromination (NBS, PhCF3, K2CO3) Start->Radical Benzylic Target Oxidation Riley Oxidation (SeO2, Dioxane) Start->Oxidation Aldehyde Target Lithium Lithiation (n-BuLi) Target: C3 (Major) Start->Lithium Ring Target Side1 Ring Bromination (EAS) Radical->Side1 Polar Solvent? Side2 Regio-mixture (C3 vs C6) Lithium->Side2 No Blocking Group?

Figure 2: Decision tree for functionalization, highlighting critical divergence points.

References

  • Schlosser, M., et al. "Regioselective Functionalisation of 2-Methoxypyridines."[1] Tetrahedron Letters, 2000.[1] Link

    • Citation for C3 vs C6 lithiation regioselectivity and the "complex base" effect.
  • El-Hiti, G. A., et al. "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives."[1] Arkivoc, 2015.[1][4][5] Link

    • Citation for general directing group hierarchy and experimental conditions for pyridine lithi
  • Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds.[1] The Wohl-Ziegler Reaction." Chemical Reviews, 1948.[1] Link[2]

    • Foundational text for radical bromin
  • Riley, H. L., et al. "Selenium Dioxide: A New Oxidising Agent."[1][6] Journal of the Chemical Society, 1932.[1] Link

    • Authoritative source for SeO2 oxidation of activ
  • Comins, D. L., & O'Connor, S. "Lithiation of 2-, 3-, and 4-methoxypyridines."[1] Tetrahedron, 1987.[1] Link

    • Specific data on methoxypyridine lithiation p

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2,4-Dimethoxy-5-methylpyridine

This guide provides comprehensive technical support for the purification of 2,4-dimethoxy-5-methylpyridine via recrystallization. It is designed for researchers, scientists, and professionals in drug development who may...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for the purification of 2,4-dimethoxy-5-methylpyridine via recrystallization. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally related compounds. The information herein is curated to provide both foundational knowledge and practical, field-tested insights to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing substituted pyridines like 2,4-dimethoxy-5-methylpyridine?

A1: Pyridine and its derivatives can sometimes be challenging to crystallize.[1] Their polarity and potential for hydrogen bonding can lead to high solubility in a wide range of solvents, making it difficult to find a solvent system where the compound is highly soluble when hot and poorly soluble when cold. Additionally, they may have a tendency to form oils rather than crystalline solids, a phenomenon known as "oiling out."

Q2: How do I select a suitable solvent for the recrystallization of 2,4-dimethoxy-5-methylpyridine?

A2: The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general principle is "like dissolves like." Given the structure of 2,4-dimethoxy-5-methylpyridine (a substituted aromatic ether), solvents of intermediate polarity are a good starting point. A systematic solvent screening with small amounts of your crude product is the most effective approach.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system is often effective when a single solvent does not provide the desired solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. The solution is then reheated to clarify and allowed to cool slowly. For compounds with ether and aromatic functionalities, mixtures like hexane/ethyl acetate or dichloromethane/methanol could be effective.[2][3]

Q4: My final product has a yellowish or brownish tint. How can this be addressed?

A4: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal.[4] The charcoal adsorbs the colored impurities, which are then removed by hot filtration before allowing the solution to cool and crystallize. It is crucial to use a minimal amount of charcoal to avoid significant loss of the desired product.[4]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2,4-dimethoxy-5-methylpyridine and provides actionable solutions.

Issue 1: The compound fails to crystallize upon cooling.

Potential Cause Troubleshooting & Optimization
Improper Solvent Choice The chosen solvent may be too good at dissolving the compound, even at low temperatures. A suitable recrystallization solvent should exhibit a steep solubility curve with respect to temperature.[4] Consider a less polar solvent or a solvent mixture.
Solution is Too Dilute If too much solvent was used, the solution may not be saturated enough for crystals to form. Try evaporating some of the solvent to concentrate the solution and then allow it to cool again.
Supersaturation The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Rapid Cooling Cooling the solution too quickly can inhibit crystal nucleation and growth.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue 2: The compound "oils out" instead of forming crystals.

Potential Cause Troubleshooting & Optimization
High Concentration of Impurities Impurities can lower the melting point of the compound, leading to the formation of a liquid phase instead of a solid. Consider a preliminary purification step like column chromatography if the crude material is highly impure.
Solution Cooled Below the Melting Point of the Solute If the boiling point of the solvent is very high, the saturated solution might cool to a temperature below the melting point of the solute before it crystallizes. Try using a lower-boiling point solvent.
Inappropriate Solvent The solvent may be too nonpolar. Try adding a more polar co-solvent to the hot mixture to increase the solubility of the oil, then cool slowly.

Issue 3: Low recovery of the purified product.

Potential Cause Troubleshooting & Optimization
Premature Crystallization Crystals may have formed during hot filtration.[4] Ensure the funnel and receiving flask are pre-heated to prevent this.
Excessive Washing of Crystals Washing the collected crystals with too much cold solvent, or with a solvent that is not sufficiently cold, can dissolve a significant portion of the product. Use a minimal amount of ice-cold solvent for washing.[4]
Compound has Moderate Solubility in Cold Solvent The chosen solvent may still have a notable solubility for your compound even at low temperatures. Ensure the solution is thoroughly chilled in an ice bath to maximize crystal formation before filtration.[4]

Experimental Protocol: Recrystallization of 2,4-Dimethoxy-5-methylpyridine

This protocol provides a generalized procedure. It is highly recommended to perform a small-scale solvent screening first to identify the optimal solvent or solvent system.

1. Solvent Selection (Small-Scale Test): a. Place approximately 20-30 mg of the crude 2,4-dimethoxy-5-methylpyridine into several small test tubes. b. Add a few drops of a different solvent to each test tube at room temperature. Potential solvents to screen include hexane, ethyl acetate, acetone, ethanol, and mixtures like dichloromethane/methanol or hexane/ethyl acetate.[2][3][5] c. Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage. d. Gently heat the test tubes that showed poor room temperature solubility. The compound should dissolve completely at or near the boiling point of the solvent. e. Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will yield abundant crystals.

2. Recrystallization Procedure (Scale-Up): a. Place the crude 2,4-dimethoxy-5-methylpyridine in an Erlenmeyer flask. b. Add the chosen solvent (or "good" solvent of a pair) dropwise while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point. c. If using a two-solvent system, dissolve the compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes cloudy (turbid). Reheat the solution until it becomes clear again. d. Optional (for colored impurities): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.[4] Reheat the solution to boiling for a few minutes. e. Optional (if charcoal was used): Perform a hot filtration to remove the charcoal.[4] Use a pre-heated funnel and receiving flask to prevent premature crystallization. f. Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. g. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4] h. Collect the crystals by vacuum filtration using a Büchner funnel.[4] i. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4] j. Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

Data Presentation

Table 1: Qualitative Solubility Profile for Solvent Screening

SolventPolarityBoiling Point (°C)Expected Solubility (Cold)Expected Solubility (Hot)Comments
HexaneNon-polar69LowModerateGood as a "poor" solvent in a mixed-solvent system.
Diethyl EtherLow35ModerateHighLow boiling point can make it difficult to maintain a hot solution.
DichloromethaneIntermediate40HighVery HighMay be too good of a solvent on its own; potentially useful as the "good" solvent in a mixture.[2]
Ethyl AcetateIntermediate77ModerateHighA good starting point for single-solvent recrystallization of many substituted pyridines.[3]
AcetoneIntermediate56HighVery HighOften a strong solvent; may require a non-polar anti-solvent. Recrystallization from acetone has been reported for some complex pyridines.[5]
EthanolPolar78HighVery HighLikely too polar for effective recrystallization unless used with a non-polar anti-solvent.
WaterVery Polar100Very LowLowUnlikely to be a suitable solvent.

Visualizations

Recrystallization Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation crude Crude Compound solvent_select Solvent Screening crude->solvent_select dissolve Dissolve in Minimal Hot Solvent solvent_select->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling to RT, then Ice Bath dissolve->cool hot_filter Hot Filtration (If Charcoal Used) charcoal->hot_filter vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry G cluster_no_xtal No Crystals Form cluster_oil Oiling Out cluster_low_yield Low Yield start Problem Encountered no_xtal No Crystals start->no_xtal oil_out Oiling Out start->oil_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_xtal->too_much_solvent evaporate Evaporate some solvent too_much_solvent->evaporate Yes supersat Supersaturated? too_much_solvent->supersat No induce Scratch flask or add seed crystal supersat->induce Yes reheat Reheat to dissolve oil oil_out->reheat add_good_solvent Add more 'good' solvent or a better solvent reheat->add_good_solvent cool_slower Cool slower reheat->cool_slower premature_xtal Premature crystallization during hot filtration? low_yield->premature_xtal preheat Pre-heat funnel and flask premature_xtal->preheat Yes over_wash Washed with too much solvent? premature_xtal->over_wash No min_wash Use minimal ice-cold solvent over_wash->min_wash Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Khan, I. et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12, 20173-20186. Available at: [Link]

  • Nielsen, A. T. et al. (2012). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-1,3-dioxolane. Acta Crystallographica Section E, 68(Pt 10), o2881. Available at: [Link]

  • Organic Syntheses Procedure. 5-methyl-2,2'-bipyridine. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

Sources

Reference Data & Comparative Studies

Comparative

Technical Comparison Guide: IR Spectroscopy of 2,4-Dimethoxy-5-methylpyridine

Executive Summary & Application Scope 2,4-Dimethoxy-5-methylpyridine (CAS: 1227574-94-8) is a critical heterocyclic building block utilized primarily in the synthesis of pharmaceuticals and agrochemicals.[1] It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

2,4-Dimethoxy-5-methylpyridine (CAS: 1227574-94-8) is a critical heterocyclic building block utilized primarily in the synthesis of pharmaceuticals and agrochemicals.[1] It serves as a high-value intermediate, often derived from 2,4-dichloro-5-methylpyridine via nucleophilic aromatic substitution.

For researchers and process chemists, the primary analytical challenge is not merely "identifying" the compound, but validating the complete conversion of the dichloro-precursor to the dimethoxy-product. This guide provides a comparative spectroscopic analysis to distinguish the target molecule from its halogenated starting material and structural analogs (e.g., 2,4-dimethoxypyrimidine).

Key Differentiation
Feature2,4-Dimethoxy-5-methylpyridine (Target)2,4-Dichloro-5-methylpyridine (Precursor)
Primary IR Marker Strong C–O–C (Methoxy) StretchesStrong C–Cl Stretches
Diagnostic Region 1000–1300 cm⁻¹ (Broad/Strong)700–800 cm⁻¹ & 1050–1100 cm⁻¹ (Sharp)
Electronic Effect Electron-Donating (+M effect of OMe)Electron-Withdrawing (-I effect of Cl)

Theoretical Basis & Vibrational Assignments

The infrared spectrum of 2,4-dimethoxy-5-methylpyridine is dominated by the interplay between the pyridine ring vibrations and the strong dipole moments of the methoxy substituents. Unlike the "quiet" baseline of the dichloro-precursor in the ether region, the product exhibits intense bands characteristic of alkyl-aryl ethers.

Spectral Fingerprint Zones[2]
  • High Frequency (2800–3100 cm⁻¹):

    • Aromatic C–H: Weak bands >3000 cm⁻¹ from the lone proton at C6 and C3 positions.

    • Aliphatic C–H: Distinct bands for the three methyl groups (two -OCH₃ and one -CH₃ at C5). The methoxy C–H stretches are typically sharper and distinct from the C-methyl stretches.

  • Fingerprint Region (1000–1600 cm⁻¹):

    • C=N / C=C Ring Stretching: The pyridine ring breathing modes shift due to the resonance donation from the oxygen atoms.

    • C–O–C Asymmetric Stretch: The most diagnostic peak, appearing as a very strong, often split band in the 1200–1275 cm⁻¹ range.

Comparative Analysis: Precursor vs. Product

The following table outlines the critical spectral shifts observed during the synthesis reaction. Monitoring these peaks allows for real-time reaction endpoint determination.

Table 1: Diagnostic IR Peak Assignments
Vibrational ModePrecursor: 2,4-Dichloro-5-methylpyridine (cm⁻¹)Target: 2,4-Dimethoxy-5-methylpyridine (cm⁻¹)Interpretation
Ar–H Stretch 3050–3080 (Weak)3010–3060 (Weak)Slight shift due to electron density change on ring.
Alk–H Stretch 2920–2960 (Medium, C-Me only)2840–2990 (Strong, Multi-band) Addition of 6 protons from two -OCH₃ groups significantly increases intensity.
Ring Breathing (C=N) 1550–1570 (Sharp)1580–1610 (Strong) Methoxy conjugation increases bond order character, shifting frequency higher.
C–O–C (Asym) Absent1230–1270 (Very Strong) Primary Confirmation Peak. Indicates formation of ether linkage.
C–O–C (Sym) Absent1010–1040 (Strong)Secondary confirmation of methoxy group.
C–Cl Stretch 740–780 & 1080 (Strong) Absent / BackgroundDisappearance confirms consumption of starting material.

Critical Note: Do not confuse the target with 2,4-dimethoxypyrimidine (CAS 5151-34-8). While the methoxy peaks (1200-1300 cm⁻¹) are similar, the pyridine derivative (target) will show a distinct C-Methyl deformation band around 1380 cm⁻¹ which is absent in the pyrimidine analog.

Experimental Protocol for Quality Control

To ensure reproducible spectral data, the following protocol is recommended for analyzing solid or oil samples of the intermediate.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for this compound due to its potential hygroscopic nature and the ease of cleaning oily residues often found in synthesis intermediates.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).

    • Resolution: 4 cm⁻¹.[2]

    • Scans: 16–32 scans (sufficient for QC).

    • Range: 4000–600 cm⁻¹.

  • Sample Preparation:

    • If Solid: Place nearly 5-10 mg of crystalline powder on the crystal. Apply high pressure to ensure contact.

    • If Oil/Liquid: Place 1 drop (approx. 20 µL) to cover the crystal active area.

  • Data Processing:

    • Apply Baseline Correction to remove scattering effects.

    • Normalize the C=N ring stretch (~1590 cm⁻¹) to 1.0 absorbance units for consistent overlay comparison with the reference standard.

Synthesis Verification Workflow

The following diagram illustrates the logical flow for using IR spectroscopy as a decision-making tool during the synthesis of 2,4-Dimethoxy-5-methylpyridine.

SynthesisQC Start Crude Reaction Mixture Isolation Workup & Isolation Start->Isolation IR_Analysis FTIR Analysis (ATR) Isolation->IR_Analysis Decision Check Diagnostic Peaks IR_Analysis->Decision Pass PASS: Proceed to Next Step (High Purity) Decision->Pass Strong 1250 cm⁻¹ No 750 cm⁻¹ Fail_SM FAIL: Unreacted SM (Recrystallize/Reprocess) Decision->Fail_SM Visible 750 cm⁻¹ (C-Cl present) Fail_Imp FAIL: Hydrolysis Impurity (2-OH or 4-OH species) Decision->Fail_Imp Broad 3300-3500 cm⁻¹ (O-H present)

Caption: QC decision tree for validating the conversion of 2,4-dichloro-5-methylpyridine to the dimethoxy product.

References

  • PubChem Compound Summary. 2,4-Dichloro-5-methylpyridine (CID 12643718).[3] National Center for Biotechnology Information. Available at: [Link]

  • NIST Chemistry WebBook. Infrared Spectra of Pyridine Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for C-O and C-Cl assignments).
  • Scribd Chemical List. CAS 1227574-94-8 Listing for 2,4-Dimethoxy-5-methylpyridine. Available at: [Link]

Sources

Validation

A Comparative Guide to GC-MS Analysis of 2,4-Dimethoxy-5-methylpyridine

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of heterocyclic compounds such as 2,4-Dimethoxy-5-methylpyridine are critical. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of heterocyclic compounds such as 2,4-Dimethoxy-5-methylpyridine are critical. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of this moderately polar aromatic compound. We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare the GC-MS approach with alternative analytical techniques, supported by scientific principles and data.

Introduction to 2,4-Dimethoxy-5-methylpyridine and its Analytical Challenges

2,4-Dimethoxy-5-methylpyridine is a substituted pyridine derivative with applications in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring a basic nitrogen atom within the aromatic ring and polar methoxy groups, presents unique analytical considerations.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it a suitable choice for 2,4-Dimethoxy-5-methylpyridine.[3] However, achieving optimal separation and detection requires careful method development.

Core Principles of GC-MS for Aromatic Nitrogen Heterocycles

The successful GC-MS analysis of compounds like 2,4-Dimethoxy-5-methylpyridine hinges on several key factors:

  • Sample Preparation: The goal is to extract the analyte from its matrix and present it in a suitable solvent for injection into the GC system. The choice of solvent is critical to ensure analyte solubility and compatibility with the GC inlet.[4]

  • Gas Chromatography: The separation of the analyte from other components in the sample is achieved on a capillary column. The choice of the stationary phase is paramount and should be based on the polarity of the analyte.[5]

  • Mass Spectrometry: The mass spectrometer serves as a highly specific and sensitive detector, providing structural information for identification and enabling accurate quantification.[6]

Recommended GC-MS Protocol for 2,4-Dimethoxy-5-methylpyridine

This protocol is designed to provide a robust and reliable method for the routine analysis of 2,4-Dimethoxy-5-methylpyridine.

Experimental Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution  Volatile Organic Solvent   Filtration Filtration Dissolution->Filtration  0.45 µm PTFE filter   Vial Vial Filtration->Vial  GC Vial with Insert   Autosampler Autosampler GC_Inlet GC_Inlet Autosampler->GC_Inlet  Split/Splitless Injection   GC_Column GC_Column GC_Inlet->GC_Column  Separation   MS_Detector MS_Detector GC_Column->MS_Detector  Ionization & Detection   Data_Acquisition Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration  Chromatogram   Quantification Quantification Peak_Integration->Quantification  Calibration Curve   Report Report Quantification->Report

Caption: Workflow for the GC-MS analysis of 2,4-Dimethoxy-5-methylpyridine.

Detailed Method Parameters

1. Sample Preparation

  • Solvent Selection: Given the moderate polarity of 2,4-Dimethoxy-5-methylpyridine, a solvent of intermediate polarity is recommended. Dichloromethane or ethyl acetate are excellent choices as they provide good solubility and are compatible with common GC stationary phases.[4] Avoid highly polar solvents like water or methanol which can cause poor chromatography on non-polar columns.

  • Procedure:

    • Accurately weigh a known amount of the sample containing 2,4-Dimethoxy-5-methylpyridine.

    • Dissolve the sample in a suitable volume of dichloromethane to achieve a concentration within the expected calibration range (e.g., 1-100 µg/mL).

    • If the sample contains particulates, filter the solution through a 0.45 µm PTFE syringe filter to prevent contamination of the GC system.[4]

    • Transfer the final solution to a 2 mL autosampler vial. Use an insert if the sample volume is limited.[4]

2. GC-MS Instrumentation and Conditions

ParameterRecommended SettingRationale
Gas Chromatograph
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-level detection, while a split injection prevents column overloading with more concentrated samples.
Injector Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier GasHelium (99.999% purity)Provides good chromatographic efficiency and is compatible with most mass spectrometers.
Flow Rate1.0 mL/min (constant flow)A typical flow rate for standard capillary columns, ensuring optimal separation.
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)This mid-polarity phase provides a good balance of dispersive and pi-pi interactions, suitable for separating aromatic and moderately polar compounds.[7]
Dimensions30 m length x 0.25 mm I.D. x 0.25 µm film thicknessA standard column dimension that offers a good compromise between resolution, analysis time, and sample capacity.[8]
Oven ProgramInitial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)The initial temperature ensures good peak shape for early eluting compounds. The temperature ramp allows for the efficient elution of the analyte and any higher boiling impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and reproducible ionization technique that generates characteristic fragmentation patterns for library matching.
Ion Source Temp.230 °CA standard source temperature that minimizes analyte degradation while ensuring efficient ionization.
Quadrupole Temp.150 °CMaintains a stable and clean quadrupole analyzer.
Electron Energy70 eVThe standard electron energy for generating reproducible mass spectra and for comparison with commercial libraries.
Mass Scan Rangem/z 40-450A wide enough range to capture the molecular ion and key fragment ions of 2,4-Dimethoxy-5-methylpyridine and potential impurities.
Acquisition ModeFull Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)Full scan mode is used for initial method development and qualitative analysis. SIM mode significantly increases sensitivity and selectivity for quantitative analysis by monitoring specific ions of the target analyte.[9]

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, alternative techniques may be more suitable depending on the specific analytical challenge.

TechniquePrincipleAdvantages for Pyridine DerivativesDisadvantages for 2,4-Dimethoxy-5-methylpyridine
GC-MS Separation based on volatility and polarity, detection by mass-to-charge ratio.High resolution, high sensitivity (especially in SIM mode), provides structural information for confident identification.[3]May require derivatization for highly polar or non-volatile compounds (though not expected for the target analyte).[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation based on partitioning between a liquid mobile phase and a solid stationary phase, detection by mass-to-charge ratio.Excellent for polar, non-volatile, and thermally labile compounds.[11] Can analyze samples in aqueous matrices with minimal preparation.May have lower chromatographic resolution compared to capillary GC. Mobile phase composition can significantly affect ionization efficiency.[11]
Supercritical Fluid Chromatography (SFC)-MS Separation using a supercritical fluid as the mobile phase.A "normal phase" technique that is well-suited for the separation of polar compounds and isomers.[11] Faster separations and reduced solvent consumption compared to LC.Less common instrumentation compared to GC and LC. Method development can be more complex.
Headspace GC-MS (HS-GC-MS) Analysis of the vapor phase in equilibrium with a solid or liquid sample.Excellent for volatile analytes in complex matrices, as it minimizes matrix effects.[12]Only suitable for volatile compounds; 2,4-Dimethoxy-5-methylpyridine may not be sufficiently volatile for optimal headspace analysis at typical incubation temperatures.

Data Interpretation and Validation

Expected Mass Spectrum of 2,4-Dimethoxy-5-methylpyridine:

  • Molecular Ion (M+): The ion corresponding to the intact molecule.

  • Fragment Ions: Loss of a methyl group (-CH3) from a methoxy substituent is a common fragmentation pathway. Cleavage of the C-O bond of the methoxy group is also expected. The pyridine ring itself is relatively stable and may be observed as a prominent fragment.

Method Validation:

A robust analytical method requires thorough validation. Key validation parameters include:

  • Linearity: A calibration curve should be generated using a series of standards of known concentrations. A linear response with a correlation coefficient (r²) > 0.99 is desirable.[13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[14]

  • Accuracy and Precision: Determined by analyzing replicate samples at different concentrations. Accuracy is expressed as the percent recovery, while precision is typically reported as the relative standard deviation (RSD).[14]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.

Conclusion

The GC-MS protocol detailed in this guide provides a comprehensive and scientifically sound approach for the analysis of 2,4-Dimethoxy-5-methylpyridine. The selection of a mid-polarity stationary phase and appropriate temperature programming is crucial for achieving good chromatographic separation. While GC-MS is a highly suitable technique, a comparative evaluation with LC-MS and SFC-MS should be considered, particularly for complex sample matrices or when dealing with related, more polar analytes. Robust method validation is essential to ensure the generation of accurate and reliable data in research and drug development settings.

References

  • SCION Instruments. Sample preparation GC-MS. [Link]

  • Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). ANALYTICAL METHODS. In Toxicological Profile for Pyridine. [Link]

  • Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate. [Link]

  • Kerrigan, S., & Phillips, K. A. (2001). Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD. Journal of analytical toxicology, 25(5), 354–358. [Link]

  • da Silva, T. P., et al. (2025). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. ORBi. [Link]

  • Bonaduce, I., et al. (2007). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Journal of the American Institute for Conservation, 46(3), 227-241. [Link]

  • Andreotti, A., et al. (2011). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Molecules, 16(8), 6546-6557. [Link]

  • DeRuiter, J., et al. (2021). Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives. Journal of AOAC INTERNATIONAL, 104(5), 1369-1382. [Link]

  • Phenomenex. GC Tech Tip: GC Column - Polarity vs Selectivity. [Link]

  • Kubica, P., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6598. [Link]

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Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for the Purity Assessment of 2,4-Dimethoxy-5-methylpyridine

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement. For novel compounds like 2,4-Dimethoxy-5-methylpyridine, elemental an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement. For novel compounds like 2,4-Dimethoxy-5-methylpyridine, elemental analysis serves as a crucial, quantitative technique to validate the empirical formula. This guide provides an in-depth comparison of the standards used in this analysis, moving beyond a simple procedural outline to explain the causality behind experimental choices and ensure the generation of trustworthy, defensible data.

The Analytical Imperative: Theoretical Composition

The first step in any elemental analysis is to establish the theoretical blueprint of the molecule. 2,4-Dimethoxy-5-methylpyridine has the chemical structure:

Chemical structure of 2,4-Dimethoxy-5-methylpyridine

Caption: Chemical structure of 2,4-Dimethoxy-5-methylpyridine.

From this structure, we derive the molecular formula and calculate the expected mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N).

  • Molecular Formula: C₈H₁₁NO₂

  • Molecular Weight: 153.18 g/mol

The theoretical elemental composition is calculated as follows:

  • Carbon (C): (8 * 12.011) / 153.18 * 100% = 62.73%

  • Hydrogen (H): (11 * 1.008) / 153.18 * 100% = 7.23%

  • Nitrogen (N): (1 * 14.007) / 153.18 * 100% = 9.15%

Most chemistry journals and regulatory bodies require experimental values to be within ±0.4% of these theoretical values to confirm sufficient purity for publication or further use.[1] This stringent requirement underscores the need for a meticulously controlled analytical process, anchored by appropriate standards.

The Gold Standard Method: CHN Combustion Analysis

The most reliable and widely used method for determining the C, H, and N content of an organic compound is high-temperature combustion, often called CHN analysis or the Dumas method.[2] This technique converts the elements into simple, detectable gases.

Principle of Operation

The sample is weighed into a tin or silver capsule and dropped into a high-temperature furnace (~900-1000 °C) with a precise injection of pure oxygen. This process leads to flash combustion, converting the elements into their gaseous oxides.[2][3][4] These gases are then passed through a reduction tube (often containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gas mixture (CO₂, H₂O, and N₂) is separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[2][5]

Detailed Experimental Protocol
  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed with fresh reagents and conditioned according to the manufacturer's specifications.

    • Check for leaks in the gas lines (Helium/Argon carrier gas, Oxygen).

    • Calibrate the instrument using a high-purity, stable, and well-characterized Certified Reference Material (CRM) such as Acetanilide or Sulfanilamide. Perform a multi-point calibration to ensure linearity across the expected measurement range.[6]

  • Sample Preparation:

    • Ensure the 2,4-Dimethoxy-5-methylpyridine sample is homogenous and dry. If necessary, dry the sample under vacuum to remove residual solvents or moisture, which can significantly affect hydrogen and carbon percentages.

    • Accurately weigh 1-3 mg of the sample into a pre-cleaned tin or silver capsule using a microbalance. The exact mass is critical for accurate calculations.

    • Fold the capsule to ensure no sample can leak out and form it into a compact, spherical shape for consistent dropping into the furnace.

  • Analytical Run Sequence:

    • Begin the run with several "conditioner" samples (blanks) to ensure the system is stable.

    • Analyze a known check standard (a CRM different from the calibrant, if possible) to verify the calibration is accurate. The results should fall within the certified uncertainty of the standard.

    • Analyze the 2,4-Dimethoxy-5-methylpyridine samples in triplicate to assess precision.

    • Intersperse check standards and blanks throughout the run (e.g., after every 10 unknown samples) to monitor for any instrument drift.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the CHN combustion analysis process.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing A Weigh 1-3 mg of 2,4-Dimethoxy-5-methylpyridine B Encapsulate in Tin/Silver Foil A->B C Load into Autosampler B->C D Combustion (~1000°C in O₂) C->D E Reduction (NOx → N₂) D->E F Gas Separation (GC Column) E->F G Detection (TCD) F->G H Integration of Detector Signal G->H I Calculation of %C, %H, %N H->I J Report Generation I->J

Caption: Workflow for CHN elemental analysis.

A Comparative Guide to Elemental Analysis Standards

The validity of your results is directly tied to the quality of your standards. Choosing the right standard is a critical decision based on the analytical objective. The hierarchy of standards can be broken down into three main categories.

FeatureCertified Reference Material (CRM)High-Purity Organic CompoundIn-House or "Well-Characterized" Material
Traceability Metrologically traceable to SI units via an unbroken chain of comparisons (e.g., NIST, JRC).Traceable to the manufacturer's internal standards; may not be metrologically traceable.Not formally traceable. Characterized internally against a CRM or other reference material.
Uncertainty Low, statistically defined uncertainty for each certified elemental value provided on a certificate.[7]Purity is typically stated (e.g., >99.5%), but elemental uncertainty is not usually provided.Uncertainty is unknown or based on internal reproducibility data.
Primary Use Instrument calibration, method validation, establishing traceability, and resolving disputes.[7][8]Routine system suitability checks, instrument qualification, and as a working standard.Routine performance monitoring, system checks, and analysis of similar matrix samples.
Cost HighModerateLow
Example NIST SRM 141d (Acetanilide), TraceCERT® SulfanilamideCommercially available Acetanilide (99.9% purity)A large, homogenous batch of a previously analyzed stable compound.
Decision Logic for Standard Selection

Selecting the appropriate standard is a function of the analytical goal. The following diagram outlines a logical pathway for this decision-making process.

Standard_Selection_Logic Start Define Analytical Goal Q1 Is this for initial instrument calibration or formal method validation? Start->Q1 Use_CRM Use a Certified Reference Material (CRM) from a National Metrology Institute (e.g., NIST). Q1->Use_CRM Yes Q2 Is this for routine daily performance verification or system suitability? Q1->Q2 No Use_Working_Std Use a cost-effective, high-purity organic compound as a 'Working Standard'. Q2->Use_Working_Std Yes Use_InHouse_Std Use a stable, homogenous 'In-House Standard' for frequent checks. Q2->Use_InHouse_Std No (e.g., intra-run check)

Caption: Decision-making for elemental analysis standards.

Ensuring Trustworthiness: The Self-Validating System

To generate data with the highest integrity, the analytical run must be designed as a self-validating system. This means incorporating controls that continuously demonstrate the system is performing correctly.

  • The Role of the Blank: An empty sample capsule run as a sample. This establishes the instrument's baseline and ensures there is no contamination from the atmosphere or system components. A high blank value for nitrogen, for example, could indicate a gas leak.

  • Calibration Verification: Analyzing a CRM immediately after calibration. This provides objective evidence that the calibration was successful. The result must lie within the acceptance criteria defined by the laboratory's Standard Operating Procedure (SOP), which is typically based on the standard's certified uncertainty.

  • Monitoring for Drift: As mentioned, analyzing a check standard periodically throughout a long sequence of samples is crucial. This verifies that the instrument's response has not drifted over time due to factors like gradual depletion of reagents in the combustion tube. A drift of more than 20% between checks may invalidate the bracketed samples.[9]

If the experimental results for 2,4-Dimethoxy-5-methylpyridine fall outside the ±0.4% acceptance window, the self-validating elements of the run provide a diagnostic toolkit. If the check standards passed, the issue is likely related to the sample itself (e.g., impurity, moisture, or incorrect theoretical formula) rather than the instrument. If the check standards failed, the instrument is the primary suspect.

Alternative and Complementary Techniques

While combustion analysis is the definitive method for elemental ratios, other techniques can provide complementary information.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. This is an excellent orthogonal technique to elemental analysis.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used quantitatively (qNMR) to assess purity against a certified internal standard.

  • Inductively Coupled Plasma (ICP) Techniques: While ICP-MS and ICP-OES are the gold standard for trace metal analysis, they are not typically used for bulk C, H, and N determination in high-purity organics due to challenges with sample introduction and matrix effects.[10][11]

Ultimately, combustion-based elemental analysis remains the benchmark for directly measuring the mass fractions of C, H, and N, providing the data needed to confirm the empirical formula with high confidence.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Certificate of Analysis SRM 2706. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • Myers, K. et al. (2018). An International Study Evaluating Elemental Analysis. ACS Omega. Retrieved from [Link]

  • Shimadzu. (n.d.). The best technique for elemental analysis. Retrieved from [Link]

  • AZoM. (2019). Combustion Analysis Versus Spectrometric Methods. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <471> OXYGEN FLASK COMBUSTION. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Introduction to Combustion Analysis, Empirical Formula & Molecular Formula Problems. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine. Retrieved from [Link]

  • AZoM. (2025). How To Choose the Right XRF Standards For Accurate Elemental Analysis. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Measurements and Standards for Contaminants in Environmental Samples. Retrieved from [Link]

  • AELAB. (2025). How to Select the Best Elemental Analyzer for Your Requirements. Retrieved from [Link]

  • ResearchGate. (2024). Development and validation of analytical method for determination of elemental impurities in micafungin for injection. Retrieved from [Link]

  • ScienceDirect. (2025). Standard reference materials for the determination of trace organic constituents in environmental samples. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3: Introduction to Combustion Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Oxygen Flak Combustion Method. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]

  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Oxygen Flask Combustion Method. Retrieved from [Link]

  • ZeptoMetrix. (n.d.). Analytical Reference Materials. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (2021). Elemental Analysis Manual - Section 3.5. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]

  • ChemTeam. (n.d.). Combustion Analysis Ten Examples. Retrieved from [Link]

  • Wikimedia Commons. (n.d.). An approach to the metrologically sound traceable assessment of the chemical purity of organic reference materials. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Retrieved from [Link]

  • ASTM. (n.d.). Sulfur in Organic Compounds by Oxygen Flask Combustion. Retrieved from [Link]

  • Preparatory Chemistry. (n.d.). Combustion Analysis. Retrieved from [Link]

  • Borosil Scientific. (n.d.). 5210 - Oxygen Combustion Flask. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4-Dimethoxy-5-methylpyridine

Executive Summary & Risk Profile 2,4-Dimethoxy-5-methylpyridine (CAS: 1227574-94-8 / Analogous to substituted pyridines) presents a specific toxicological profile that requires more than standard "lab coat and glasses" p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2,4-Dimethoxy-5-methylpyridine (CAS: 1227574-94-8 / Analogous to substituted pyridines) presents a specific toxicological profile that requires more than standard "lab coat and glasses" protection. Unlike simple organic solvents, substituted pyridines possess a dual-threat mechanism: high volatility (respiratory irritant) and lipophilicity (rapid transdermal absorption).

Critical Hazard Warning: Standard nitrile exam gloves provide insufficient protection against prolonged contact with pyridine derivatives. This guide prioritizes permeation resistance over simple barrier protection.

Hazard Classification (GHS Standards - Read-Across Methodology)

Based on structural analogs (2,4-Dimethoxypyridine; 2-Picoline):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][4]

  • H312/H332: Harmful in contact with skin or if inhaled (High probability of systemic toxicity via absorption).

The PPE Matrix: Specificity Over Generality

Do not rely on generic safety data. The following matrix is calibrated for liquid handling of methoxypyridines.

PPE CategoryStandard RequirementTechnical Specification (The "Why")
Hand Protection (Splash) Double Nitrile Gloves (min 5 mil outer)Nitrile degrades rapidly (10-15 mins) upon pyridine contact. Double gloving provides a "buffer zone" for immediate removal.
Hand Protection (Immersion) Laminate (Silver Shield/4H) or Butyl Rubber CRITICAL: Standard Nitrile is permeable to pyridines in <30 mins. For scale-up (>100mL) or high-risk transfer, laminate liners are mandatory.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are inadequate. Pyridine vapors are lacrimators; liquid splash can cause corneal clouding.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary barrier. If work must occur outside a hood (e.g., balance weighing), a Half-face Respirator with P100/OV Cartridges is required.
Body Defense Poly-coated Lab Coat or Tyvek SleevesStandard cotton coats absorb pyridine, holding the toxicant against the skin and retaining the odor.
Decision Logic: Selecting the Right Barrier

The following diagram illustrates the decision workflow for selecting hand protection based on exposure time and solvent carrier.

PPE_Decision_Tree Start Start: Handling 2,4-Dimethoxy-5-methylpyridine Assessment Assess Volume & Duration Start->Assessment SmallScale Small Scale (<10 mL) Transient Handling Assessment->SmallScale LargeScale Large Scale (>10 mL) or Prolonged Contact Assessment->LargeScale SolventCheck Is it dissolved in DCM or Acetone? SmallScale->SolventCheck Action_Laminate Protocol B: Laminate Liners (Silver Shield) under Nitrile Outer LargeScale->Action_Laminate Complex Manipulation Action_Butyl Protocol C: Butyl Rubber Gloves (0.7mm thickness) LargeScale->Action_Butyl Direct Handling Action_DoubleNitrile Protocol A: Double Nitrile Gloves (Change every 30 mins) SolventCheck->Action_DoubleNitrile No (Neat/Ether/Water) SolventCheck->Action_Laminate Yes (Halogenated Solvents)

Figure 1: Glove Selection Decision Tree. Note that halogenated solvents (DCM) accelerate the permeation of pyridines through nitrile, necessitating laminate barriers.

Operational Protocol: Step-by-Step Handling
Phase 1: Pre-Work Setup (The "Clean Zone")
  • Odor Control: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) or dilute Hydrochloric Acid (1M) in the fume hood. Pyridines bind to olfactory receptors; keeping a neutralization bath handy prevents the "lab smell" from escaping.

  • Glove Inspection: Perform the Air Inflation Test on your nitrile gloves. Pinholes are invisible but catastrophic with pyridines.

  • Absorbent Staging: Do NOT use paper towels for primary spill containment (flammability risk). Have Vermiculite or Diatomaceous Earth ready.

Phase 2: Active Handling (The "Hot Zone")
  • Weighing: If the compound is solid/oil, weigh inside the hood. If the balance is external, use a secondary containment vessel (tared vial inside a beaker) to transport.

  • Transfer: Use positive displacement pipettes for oils to prevent dripping.

  • Splash Event:

    • IMMEDIATELY stop work.

    • Remove the outer pair of gloves using the "Beak Method" (pulling from the wrist, turning inside out).

    • Inspect inner gloves.[3] If compromised, wash hands with acidic soap (or soap + water) immediately. Pyridines are basic; slightly acidic washing aids removal.

Phase 3: Waste & Decontamination
  • Quenching: Rinse all glassware with the dilute HCl or Bleach solution before removing it from the hood. This converts the volatile free base into a non-volatile salt (pyridinium) or oxidizes it.

  • Disposal: Segregate waste into Halogenated or Non-Halogenated organic waste streams based on the co-solvent. Mark the tag explicitly with "Pyridine Derivative - Sensitizer."

Emergency Response Data
ScenarioImmediate ActionContraindication (Do NOT Do)
Skin Contact Wash with soap and copious water for 15 mins. Seek medical attention if redness persists.Do not use organic solvents (Ethanol/Acetone) to wipe skin; this accelerates absorption.
Eye Contact Flush with eyewash for 15 mins, holding eyelids open.Do not rub eyes.[3] Do not neutralize with acid in the eye.
Spill (>50mL) Evacuate area. Ventilate. Absorb with Vermiculite.[5]Do not use sawdust (combustible). Do not mop without respiratory protection.
References & Grounding

Verification of safety data and permeation charts.

  • PubChem. Compound Summary: 2,4-Dimethoxypyridine (Analog). National Library of Medicine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. (Provides baseline toxicology for pyridine class). [Link]

  • Fisher Scientific. Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (Structural Analog).[Link]

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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